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  • Product: 3-Ethyl-N-methyloxetan-3-amine hydrochloride
  • CAS: 1448855-04-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 3-Ethyl-N-methyloxetan-3-amine Hydrochloride for Drug Discovery Professionals

Section 1: Introduction - The Strategic Role of the Oxetane Moiety in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction - The Strategic Role of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The attrition of promising compounds due to poor physicochemical properties remains a significant challenge. In this context, small, functionalized heterocyclic rings have emerged as powerful tools for molecular design. Among these, the oxetane ring—a four-membered oxygen-containing heterocycle—has garnered substantial interest for its ability to confer unique and beneficial properties to parent molecules.[1][2]

Oxetanes are increasingly utilized as "molecular tools" to fine-tune critical drug-like properties such as aqueous solubility, metabolic stability, lipophilicity (LogD), and, most notably, the basicity (pKa) of nearby amine groups.[1][3][4] Their rigid, three-dimensional, and polar nature provides a strategic advantage over more traditional isosteres like gem-dimethyl or carbonyl groups, often leading to improved target engagement and a more favorable overall pharmacokinetic profile.[2][5]

This guide focuses on a specific and highly relevant example: 3-Ethyl-N-methyloxetan-3-amine hydrochloride . As a 3,3-disubstituted amino-oxetane, this compound serves as a valuable building block for introducing a tertiary amine with moderated basicity. We will provide an in-depth analysis of its core physicochemical properties, present robust protocols for its analytical characterization, and discuss the profound implications of these properties for drug development professionals.

Section 2: Molecular Identity and Core Physicochemical Properties

Accurate characterization begins with a clear definition of the molecule's identity and a summary of its fundamental properties. While extensive experimental data for this specific compound is not widely published, we can consolidate its known identifiers and provide expert-driven predictions based on the well-documented behavior of the oxetane motif.

Table 1: Compound Identification

IdentifierValue
Chemical Name 3-Ethyl-N-methyloxetan-3-amine hydrochloride
CAS Number 1448855-04-6
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol
Chemical Structure ```

CH3-CH2-C-N(CH3)H | / CH2-O-CH2

Caption: A logical workflow for the comprehensive characterization of the title compound.

Section 4: Experimental Protocols for Verification

The following protocols provide detailed, step-by-step methodologies for the analytical characterization of 3-Ethyl-N-methyloxetan-3-amine hydrochloride, designed to ensure scientific rigor and trustworthiness.

Protocol 4.1: Identity Confirmation by Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the free base by identifying the protonated parent ion [M+H]⁺.

  • Instrumentation: An Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-ToF) Mass Spectrometer.[6]

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of ~10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

    • UPLC Conditions:

      • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.[6]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 5% to 95% B over 5 minutes.

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 2 µL.

    • MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: 50 - 500 m/z.

      • Capillary Voltage: 3.0 kV.

      • Cone Voltage: 20 V.[6]

  • Self-Validation & Acceptance Criteria:

    • The observed m/z for the [M+H]⁺ ion must be within ± 5 ppm of the calculated exact mass of the free base (C₆H₁₃NO), which is 115.0997. The expected experimental m/z is therefore ~116.1070.

Protocol 4.2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the chemical purity of the compound by assessing the relative area of the main peak.

  • Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD), the latter being preferable as the analyte lacks a strong chromophore.

  • Methodology:

    • Sample Preparation: Prepare a sample at a concentration of ~0.5 mg/mL in the initial mobile phase composition.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 5% B for 1 min, then ramp to 95% B over 15 min, hold for 2 min.

      • Flow Rate: 1.0 mL/min.

      • Detection: 210 nm (for UV) or CAD.

  • Self-Validation & Acceptance Criteria:

    • System Suitability: A standard injection should show consistent retention time (RSD < 2%) and peak area (RSD < 5%).

    • Purity: The purity, calculated by area normalization, should be ≥ 98% for use in sensitive biological assays.

Protocol 4.3: Structural Elucidation by Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • Objective: To confirm the precise chemical structure and connectivity of atoms.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Methodology:

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

    • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed.

    • Expected ¹H NMR Signals (in D₂O):

      • Oxetane Protons: Two distinct signals (triplets or multiplets) for the two non-equivalent -CH₂- groups, expected in the range of δ 4.5-5.0 ppm.

      • N-Methyl Protons: A singlet at approximately δ 2.5-3.0 ppm.[7]

      • Ethyl -CH₂- Protons: A quartet around δ 1.8-2.2 ppm.

      • Ethyl -CH₃ Protons: A triplet around δ 1.0-1.3 ppm.[7]

  • Self-Validation & Acceptance Criteria:

    • The observed chemical shifts, integration values, and coupling patterns in the spectra must be fully consistent with the proposed structure of 3-Ethyl-N-methyloxetan-3-amine.

Section 5: Implications for Drug Development

The specific physicochemical properties of 3-Ethyl-N-methyloxetan-3-amine hydrochloride make it a highly strategic building block for addressing common challenges in drug discovery.

  • pKa Modulation and "Basicity Tuning": The most significant feature is the attenuated basicity of the tertiary amine. A pKa in the range of 8.1-9.1 is often considered ideal. It allows the compound to be protonated and highly soluble in the acidic environment of the stomach, yet sufficiently neutral at intestinal and blood pH (7.4) to allow for membrane permeation.[2] Crucially, reducing high basicity (pKa > 10) can mitigate risks of phospholipidosis and off-target activity, such as hERG channel inhibition.[4]

  • Enhanced Solubility and "Escape from Flatland": The incorporation of the sp³-rich, polar oxetane ring disrupts planarity and increases the three-dimensional character of a molecule.[1] This often leads to a disruption of crystal lattice packing, which can significantly improve aqueous solubility—a property that is further enhanced by its formulation as a hydrochloride salt.[5]

  • Metabolic Stability: The oxetane motif is generally considered to be metabolically robust and can be used to block sites of metabolism on a parent scaffold.[2] This can lead to reduced clearance and an improved pharmacokinetic half-life.

  • Vectorial Orientation: The rigid nature of the oxetane ring can lock adjacent substituents into a specific conformational orientation. This can be exploited to optimize interactions with a biological target, potentially increasing potency and selectivity.

Section 6: Conclusion

3-Ethyl-N-methyloxetan-3-amine hydrochloride is more than just a chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its defining feature—a tertiary amine with strategically moderated basicity—directly addresses the need to balance aqueous solubility with membrane permeability while minimizing basicity-driven toxicity. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently incorporate this valuable building block into their discovery campaigns, enabling the creation of safer and more effective drug candidates.

References

  • Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link][1][3]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link][2]

  • Huang, G. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link][4]

  • Chem-Master. (n.d.). Properties of substance: methylamine hydrochloride. Chem-Master. [Link][8]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link][7]

  • Wiley Online Library. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N-ethyl-N-propyltryptamine, and 5-methoxy-N-ethyl-N-propyltryptamine. Wiley Online Library. [Link][6]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Selection for 3-Ethyl-N-methyloxetan-3-amine Hydrochloride

[1] Executive Summary This technical guide provides a comprehensive solubility profile and handling strategy for 3-Ethyl-N-methyloxetan-3-amine hydrochloride , a critical building block in modern medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive solubility profile and handling strategy for 3-Ethyl-N-methyloxetan-3-amine hydrochloride , a critical building block in modern medicinal chemistry.[1] Oxetane rings are increasingly utilized as surrogates for gem-dimethyl or carbonyl groups to modulate lipophilicity and metabolic stability.[1] However, the hydrochloride salt form of this amine presents specific solubility challenges—namely high polarity and potential lattice energy barriers—that dictate solvent selection for synthesis, purification, and analysis. This document outlines the predicted solubility behaviors, experimental determination protocols, and strategic solvent recommendations for process chemistry.

Physicochemical Characterization

Understanding the structural determinants of solubility is a prerequisite for experimental design.

Structural Analysis[1]
  • Core Scaffold: The 3,3-disubstituted oxetane ring creates a compact, polar, and sterically constrained motif. Unlike flexible alkyl chains, the oxetane oxygen acts as a hydrogen bond acceptor, increasing water solubility.

  • Salt Form (HCl): The protonated amine (

    
    ) introduces a strong ionic character. This significantly increases the crystal lattice energy relative to the free base, necessitating high-dielectric solvents for dissolution.
    
  • Stability Warning: While 3,3-disubstituted oxetanes exhibit enhanced stability compared to mono-substituted analogs, the ring strain (~107 kJ/mol) renders them susceptible to acid-catalyzed ring opening at elevated temperatures.[1] Process Note: Avoid prolonged heating (>60°C) in strongly acidic, non-aqueous environments.

Solubility Profile

The following profile classifies solvents based on their ability to disrupt the ionic lattice of the hydrochloride salt. Data is synthesized from structure-property relationship (SPR) principles for small-molecule amine salts.[1]

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic Water, Methanol (MeOH)High (>50 mg/mL)High dielectric constant (

) and H-bonding capability effectively solvate both the ammonium cation and chloride anion.[1]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole moments stabilize the cation; excellent for SNAr or coupling reactions where protic solvents are incompatible.
Lower Alcohols Ethanol (EtOH), IPAModerate (10–50 mg/mL)Solubility decreases as the alkyl chain length of the alcohol increases. Heating may be required to achieve dissolution.
Chlorinated Dichloromethane (DCM), ChloroformLow/Insoluble (<1 mg/mL)Despite moderate polarity, these solvents lack the H-bonding network to break the HCl salt lattice. Requires free-basing.
Ethers THF, Diethyl Ether, MTBEInsoluble Poor solvation of chloride ions. Often used as anti-solvents to precipitate the salt from MeOH or EtOH.
Hydrocarbons Hexanes, Heptane, TolueneInsoluble Non-polar nature is incompatible with the ionic salt. Used strictly for washing or precipitation.
Visualization: Solubility & Process Decision Tree

SolubilityWorkflow Start Start: 3-Ethyl-N-methyloxetan-3-amine HCl Goal Define Process Goal Start->Goal Reaction Reaction Medium Goal->Reaction Extraction Extraction / Workup Goal->Extraction Analysis Analytical (HPLC/NMR) Goal->Analysis PolarRxn Polar Reaction? (e.g., SNAr) Reaction->PolarRxn NonPolarRxn Non-Polar Reaction? (e.g., Amide Coupling in DCM) Reaction->NonPolarRxn Partition Partition System: DCM (Organic) / Water (Aq) Extraction->Partition SolventSelect Diluent: MeOH or Water Analysis->SolventSelect UseDMSO Use DMSO or DMF PolarRxn->UseDMSO FreeBaseStep CRITICAL STEP: Perform Free-Base Liberation NonPolarRxn->FreeBaseStep

Figure 1: Strategic decision tree for solvent selection based on the intended chemical process.[1]

Experimental Methodologies

To validate the specific solubility limit for your batch (which can vary by crystal habit and purity), use the following self-validating protocols.

Protocol A: Gravimetric Solubility Screen (Tier 1)

Objective: Rapidly classify solubility as High, Moderate, or Low.

  • Preparation: Weigh 10 mg of the HCl salt into a 4 mL clear glass vial.

  • Addition: Add solvent in aliquots of 100 µL at room temperature (

    
    ).
    
  • Observation: Vortex for 30 seconds after each addition.

    • Dissolved in 100 µL: Solubility > 100 mg/mL (High).

    • Dissolved in 1 mL: Solubility ~ 10 mg/mL (Moderate).

    • Undissolved in 1 mL: Solubility < 10 mg/mL (Low).[2]

  • Thermal Stress: If undissolved, heat to

    
    . If dissolution occurs, the system is temperature-dependent (likely suitable for recrystallization).
    
Protocol B: HPLC Saturation Method (Tier 2)

Objective: Precise quantitative data for formulation or critical process parameters (CPP).

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent. Stir at

    
     for 24 hours to ensure thermodynamic equilibrium.
    
  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase A (Water + 0.1% TFA) to bring it within the detector's linear range.

  • Quantification: Inject onto HPLC (C18 Column). Calculate concentration against a standard curve of the compound dissolved in Water/MeOH.

Strategic Applications in Synthesis

Free-Basing for DCM/THF Applications

Since the HCl salt is insoluble in DCM and THF (standard solvents for amide couplings or reductive aminations), you must generate the free base in situ or ex situ.

  • In Situ Method: Suspend the HCl salt in DCM. Add 1.1 equivalents of DIPEA or TEA.[2] The mixture will likely become homogeneous as the free amine dissolves and the DIPEA-HCl salt remains soluble or forms a fine suspension.

  • Biphasic Release (Recommended): Dissolve the HCl salt in minimal water (pH ~4). Basify to pH >10 with 1M NaOH. Extract 3x with DCM. Dry organics over

    
    . Note: Oxetane amines are polar; ensure the aqueous layer is saturated with NaCl (brine) to prevent yield loss to the aqueous phase.
    
Recrystallization Strategy

To purify the compound, exploit the "Moderate" solubility solvents.

  • Solvent System: Ethanol/EtOAc or MeOH/MTBE.

  • Method: Dissolve in minimal hot Ethanol. Slowly add MTBE (anti-solvent) until turbidity persists. Cool slowly to

    
    .
    

References

  • Wipf, P., et al. (2011). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry. Link

  • Carreira, E. M., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition. Link

  • Enamine Ltd. (2023). "Building Block: 3-Ethyl-N-methyloxetan-3-amine hydrochloride."[1] Catalog Data. Link

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Link

Sources

Foundational

pKa values and basicity of 3-Ethyl-N-methyloxetan-3-amine hydrochloride

An In-Depth Technical Guide to the pKa and Basicity of 3-Ethyl-N-methyloxetan-3-amine Hydrochloride Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Ethyl-N-methyloxe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa and Basicity of 3-Ethyl-N-methyloxetan-3-amine Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Ethyl-N-methyloxetan-3-amine hydrochloride, focusing specifically on its acid dissociation constant (pKa) and basicity. Designed for medicinal chemists and pharmaceutical scientists, this document synthesizes theoretical principles with experimental data to explain the "oxetane effect" on amine basicity.[1] It details the implications of these values for drug design—specifically regarding solubility, permeability, and metabolic stability—and provides a validated protocol for experimental pKa determination.[1]

Chemical Identity & Structural Analysis

The compound 3-Ethyl-N-methyloxetan-3-amine hydrochloride represents a strategic building block in modern medicinal chemistry, often utilized to modulate the physicochemical profile of lead compounds.

PropertyDetail
IUPAC Name 3-Ethyl-N-methyloxetan-3-amine hydrochloride
CAS Number 1448855-04-6
Molecular Formula C₆H₁₃NO · HCl
Molecular Weight 115.17 (free base) / 151.63 (HCl salt)
Core Motif 3,3-Disubstituted Oxetane
Amine Class Secondary Aliphatic Amine (Sterically Congested)
Structural Conformation

Unlike the puckered cyclobutane ring, the oxetane ring is relatively planar due to the absence of transannular interactions and the shorter C–O bonds (1.45 Å) compared to C–C bonds (1.55 Å). The nitrogen atom at the 3-position is essentially equidistant from the ring oxygen, creating a unique electronic environment.

  • Steric Environment: The geminal ethyl group at the 3-position introduces significant steric bulk, restricting the conformational freedom of the N-methyl substituent. This "gem-disubstitution" effect is critical for metabolic stability, blocking access to the nitrogen lone pair by oxidative enzymes (e.g., CYPs).[1]

Basicity Profile: The "Oxetane Effect"

The defining feature of 3-aminooxetanes is their significantly reduced basicity compared to their carbocyclic or acyclic analogs. This reduction is not accidental but a deliberate design feature in medicinal chemistry.

Theoretical pKa Prediction

The basicity of the nitrogen is attenuated by the strong inductive electron-withdrawing effect (-I) of the oxetane oxygen atom.[2] Although the nitrogen is not directly attached to the oxygen (it is in the


-position relative to the oxygen), the field effect propagates through the rigid ring system.
  • Reference Point (Acyclic): Diethylamine or N-methyl-sec-butylamine typically exhibits a pKa of ~10.8 – 11.0 .

  • Reference Point (Carbocyclic): N-methylcyclobutanamine exhibits a pKa of ~9.8 .

  • Oxetane Shift: The introduction of the oxetane oxygen typically reduces the pKa of the

    
    -amine by approximately 1.9 to 2.5 log units .
    
Estimated pKa Value

Based on structure-activity relationship (SAR) data for N-substituted 3-aminooxetanes:

  • N-Methyloxetan-3-amine (Mono-substituted at C3): Experimental pKa

    
    8.67 .
    
  • 3-Ethyl-N-methyloxetan-3-amine (Di-substituted at C3): The addition of the ethyl group introduces steric hindrance that disrupts the solvation shell of the protonated ammonium species. While alkyl groups are weakly electron-donating (+I), the destabilization of the conjugate acid via steric hindrance to solvation typically dominates in 3,3-disubstituted systems.

Predicted pKa Range: 7.8 – 8.2

This range places the compound in the "Goldilocks Zone" for oral drugs: basic enough to be soluble as a salt, but with a significant fraction of neutral species present at physiological pH (7.4) to facilitate membrane permeability.

G cluster_0 Basicity Modulation Pathway Acyclic Acyclic Amine (Diethylamine) pKa ~ 11.0 Carbocycle Cyclobutane Amine (N-methylcyclobutanamine) pKa ~ 9.8 Acyclic->Carbocycle Ring Strain & Solvation Effects (-1.2 pKa) Oxetane Oxetane Amine (3-Ethyl-N-methyloxetan-3-amine) pKa ~ 7.8 - 8.2 Carbocycle->Oxetane Inductive Effect (-I) of Oxygen (-1.8 pKa)

Figure 1: Structural evolution showing the stepwise reduction in basicity from acyclic amines to oxetane isosteres.

Implications for Drug Design

The modulation of pKa from ~10.5 to ~8.0 has profound pharmacokinetic consequences.

Solubility vs. Permeability (LogD)
  • At pH 1-2 (Stomach): The amine is fully protonated (cationic), ensuring high aqueous solubility for dissolution.

  • At pH 7.4 (Blood/Tissue):

    • A pKa 10.5 amine is >99.9% ionized (cationic). Permeability is low; transport requires carriers.

    • The 3-Ethyl-N-methyloxetan-3-amine (pKa ~8.0) is approximately 20-25% neutral. This significant fraction of uncharged species drives passive diffusion across cell membranes.

Metabolic Stability

The oxetane ring acts as a "metabolic sink."

  • Blocking N-Dealkylation: The steric bulk of the 3-ethyl and 3-amino groups prevents Cytochrome P450 enzymes from accessing the

    
    -carbons adjacent to the nitrogen.
    
  • Reduced Lipophilicity: The polarity of the oxetane oxygen lowers the overall LogP of the molecule compared to a gem-dimethyl group, reducing non-specific binding and metabolic clearance.

Lysosomotropism

Highly basic amines (pKa > 9) tend to accumulate in acidic lysosomes (pH 4-5) via ion trapping, leading to high Volume of Distribution (Vss) and potential phospholipidosis toxicity. Reducing the pKa to <8.5 significantly mitigates this risk.

Experimental Protocol: pKa Determination

To validate the pKa of this specific salt, Potentiometric Titration is the gold standard method due to its high precision for values between 2 and 12.

Materials & Reagents
  • Analyte: ~10 mg 3-Ethyl-N-methyloxetan-3-amine hydrochloride (>98% purity).

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), carbonate-free, standardized.

  • Solvent: Degassed deionized water (CO2-free) with 0.15 M KCl (to maintain constant ionic strength).

  • Instrumentation: Automatic titrator (e.g., Mettler Toledo or Sirius T3) with a combined glass pH electrode.

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.[1]

    • Determine the electrode slope (efficiency > 98% required).

  • Sample Preparation:

    • Weigh exactly 3-5 mg of the hydrochloride salt into the titration vessel.

    • Dissolve in 20 mL of the 0.15 M KCl solution.

    • Note: Since the sample is a hydrochloride salt, the initial pH will be acidic (~pH 4-5). No extra acid addition is strictly necessary, but adding a small known amount of HCl (e.g., 0.5 mL of 0.1 M HCl) can help define the starting baseline.[1]

  • Titration Run:

    • Purge the vessel with Argon or Nitrogen gas to exclude atmospheric CO2.

    • Titrate with 0.1 M NaOH in small increments (e.g., 2-5 µL) to ensure high resolution near the equivalence point.

    • Continue titration until pH reaches ~11.5.

  • Data Analysis (Bjerrum Plot):

    • Plot pH (y-axis) vs. Volume of NaOH (x-axis).

    • Identify the Half-Equivalence Point : The pH at which half of the ammonium cation has been deprotonated to the free base corresponds to the pKa.

    • Use the Henderson-Hasselbalch equation for refinement:

      
      
      

Titration Start Start: Dissolve HCl Salt (Initial pH ~4.5) Titrate Add 0.1 M NaOH (Inert Atmosphere) Start->Titrate BufferRegion Buffer Region ([R3NH+] ≈ [R3N]) Titrate->BufferRegion pH rises slowly End Equivalence Point (All R3NH+ converted) BufferRegion->End Inflection Point Calc Calculate pKa (pH at 0.5 eq) BufferRegion->Calc

Figure 2: Workflow for the potentiometric determination of pKa for an amine hydrochloride salt.

Handling & Stability

  • Storage: The hydrochloride salt is hygroscopic. Store at -20°C in a desiccator.

  • Stability: While 3,3-disubstituted oxetanes are generally stable, the ring can open under strongly acidic conditions (pH < 1) or in the presence of strong Lewis acids, especially if nucleophiles (like chloride or water) are present.[1]

  • Recommendation: Avoid prolonged exposure to strong aqueous acids during workup. The hydrochloride salt itself is stable in solid form, but in solution, it should be processed promptly or buffered.[1]

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5] Angewandte Chemie International Edition, 49(48), 9052–9067.[1] Link

  • Bull, J. A., et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][6] Chemical Reviews, 116(19), 12150–12233.[1] Link

  • Mullins, J. D. (2012). "The Impact of 3,3-Disubstituted Oxetanes on the Physicochemical Properties of Drug-Like Molecules." ChemMedChem, 7(3), 496-501.[1]

  • PubChem Compound Summary. (2024). "N-Methyloxetan-3-amine."[7][8][9][10][11] National Center for Biotechnology Information. Link

  • Stepan, A. F., et al. (2011).[1] "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7." Journal of Medicinal Chemistry, 54(22), 7772–7783.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Free Base Isolation for Acid-Sensitive Oxetane Amines

Executive Summary The isolation of 3-Ethyl-N-methyloxetan-3-amine as a free base from its hydrochloride salt presents a dual challenge in organic synthesis: volatility and acid-lability .[1] While the oxetane ring is a v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isolation of 3-Ethyl-N-methyloxetan-3-amine as a free base from its hydrochloride salt presents a dual challenge in organic synthesis: volatility and acid-lability .[1] While the oxetane ring is a valuable bioisostere for gem-dimethyl or morpholine groups in medicinal chemistry, its high ring strain (~107 kJ/mol) renders it susceptible to ring-opening polymerization or hydrolysis in acidic environments.[1][2]

This guide provides two validated protocols to liberate the free amine. Method A is a standard biphasic extraction optimized for scale and speed.[2] Method B is a non-aqueous "gentle scavenging" approach designed for high-purity applications where trace water or hydrolytic ring-opening must be strictly avoided.[1][2]

Chemical Profile & Stability Logic

To successfully handle this molecule, one must understand the competing forces of its physical and chemical properties.[2]

PropertyValue / CharacteristicOperational Implication
Molecular Weight ~115.17 g/mol (Free Base)High Volatility: The free base is a low-boiling liquid.[1] Do not use high-vacuum or heating during concentration.[1][2]
Ring Strain ~107 kJ/mol (25.5 kcal/mol)Acid Sensitivity: The ring is prone to acid-catalyzed opening to form chlorohydrins or diols.[1]
Basicity (pKa) ~8.5–9.5 (Estimated)Deprotonation: Requires a base with pKa > 10 for efficient liberation (e.g., Carbonate, Hydroxide).[2]
Solubility High in Water (Salt); Mod. in DCM/Ether (Base)Partitioning: The free base is polar enough to remain partially in the aqueous phase if the ionic strength is not adjusted.
The Stability Paradox

Oxetanes are remarkably stable to nucleophiles and bases (even organolithiums) due to the kinetic barrier of the ring system.[2] However, they are highly unstable to acids .[2]

  • The Trap: The starting material is an HCl salt.[3][4] Dissolving it in water creates an acidic solution (pH < 2) locally, which can trigger ring opening before neutralization is complete.[2]

  • The Solution: We must ensure the environment becomes basic rapidly and stays cold to kinetically inhibit decomposition.

Protocol A: Biphasic Neutralization (Standard)

Best for: Standard synthesis scales (>100 mg) where minor yield loss to volatility is acceptable.[2]

Reagents
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O).[2] Note: Ether is preferred for easier evaporation, but DCM extracts polar amines better.[2]

  • Base: Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[2]

Step-by-Step Procedure
  • Preparation: Cool the extraction solvent (DCM, 10 mL/mmol) and the aqueous base solution to 0°C in an ice bath.

  • Dissolution (Critical):

    • Do not dissolve the pure HCl salt in water first (creates acidic "hotspots").[2]

    • Instead, suspend the solid 3-Ethyl-N-methyloxetan-3-amine HCl in the cold DCM.[1]

  • Neutralization:

    • Add the cold aqueous base (2.0 equivalents) to the DCM suspension under vigorous stirring.

    • Mechanism:[1][2][5] The salt will dissolve as it neutralizes at the interface, immediately partitioning the free base into the organic layer, protecting it from prolonged aqueous exposure.[2]

  • Phase Separation:

    • Separate the layers immediately.[2]

    • Salting Out: Saturate the aqueous layer with solid NaCl (brine) and re-extract with DCM (2x). Why? Small amines are water-soluble; increasing ionic strength forces the amine into the organic phase.[1]

  • Drying: Combine organic layers and dry over Na₂SO₄ for 10 minutes. Filter.

  • Concentration (The Volatility Check):

    • Do not use a high-vacuum pump.

    • Concentrate on a rotary evaporator with a bath temperature < 25°C and pressure ~300-400 mbar (gentle vacuum).

    • Stop when the volume is low but solvent remains, or "telescope" the solution directly into the next reaction.[2]

Protocol B: Non-Aqueous Scavenging (High Purity)

Best for: Small scales (<100 mg), precious material, or immediate use in water-sensitive reactions.[2]

Reagents
  • Resin: Amberlyst A-21 (weakly basic) or solid Potassium Carbonate (K₂CO₃).[2]

  • Solvent: Anhydrous Methanol (MeOH) or DCM.[2]

Step-by-Step Procedure
  • Slurry Formation: Suspend the amine HCl salt in anhydrous DCM (or MeOH if solubility is an issue).[2]

  • Scavenging:

    • Add 3.0 equivalents of Amberlyst A-21 (pre-washed) OR finely ground, oven-dried K₂CO₃ .

    • Stir at room temperature for 30–60 minutes.

  • Validation: Check pH of the supernatant on wet pH paper (should be >9).[2]

  • Isolation:

    • Filter off the solid resin/salt.[4][6]

    • Wash the solids with a small amount of solvent.

    • The filtrate contains the pure free base.

  • Usage: Ideally, use this solution directly in the next step to avoid evaporation losses.[2]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for both methods.

OxetaneWorkup Start Input: 3-Ethyl-N-methyloxetan-3-amine HCl Decision Is the next step water-sensitive? Start->Decision MethodA Method A: Biphasic Extraction Decision->MethodA No (Standard) MethodB Method B: Anhydrous Scavenging Decision->MethodB Yes (High Purity) StepA1 Suspend HCl salt in cold DCM (0°C) MethodA->StepA1 StepA2 Add cold aq. NaOH/NaHCO3 (Rapid Partitioning) StepA1->StepA2 StepA3 Extract & Salt-out Aqueous Layer StepA2->StepA3 Concentrate Concentration Control (Bath <25°C, >300 mbar) StepA3->Concentrate StepB1 Suspend in Anhydrous DCM/MeOH MethodB->StepB1 StepB2 Add Solid Base (K2CO3 or Resin) StepB1->StepB2 StepB3 Filter Solids StepB2->StepB3 StepB3->Concentrate Final Output: Free Base Oil (Store at -20°C) Concentrate->Final

Caption: Logic flow for selecting between Biphasic (A) and Anhydrous (B) protocols based on downstream requirements.

Quality Control & Self-Validation

To ensure the protocol was successful and the ring remains intact, perform the following checks:

DiagnosticObservationInterpretation
1H NMR (CDCl₃) Oxetane Protons: Look for distinct doublets/multiplets around 4.2–4.8 ppm.[2]Intact Ring: Sharp, distinct signals.[2] Ring Open: Broad signals or shift to 3.5–3.8 ppm (alcohol/chloride formation).[2]
1H NMR (Shift) N-Methyl Group: The methyl singlet will shift upfield (lower ppm) compared to the HCl salt.Confirms successful deprotonation (Free Base formation).
GC-MS Molecular Ion: Look for M+ (approx 115).[1][2]Warning: High injection port temp (>200°C) may cause thermal ring opening inside the instrument.
Troubleshooting
  • Low Yield? The amine is likely in the aqueous layer.[4] Re-extract with DCM and ensure the aqueous layer is saturated with NaCl.[2]

  • Polymerization? Material became a gum.[2] This indicates acid exposure or excessive heat.[2] Ensure all glassware is base-washed or neutral, and keep temperatures low.[1][2]

References

  • Wuitschik, G., et al. (2010).[2][7][8][9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[2][7][9] Link[2]

    • Core Reference: Establishes the stability profile of 3,3-disubstituted oxetanes and their utility as metabolic stable bioisosteres.
  • Wuitschik, G., Carreira, E. M., et al. (2010).[2][7][8][9] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[2][7] Link[2]

    • Validation: Provides experimental data on the pKa modulation and lipophilicity changes when introducing oxetane rings.
  • Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][7][9][10][11][12][13] Chemical Reviews, 116(19), 12150–12233.[2] Link[2]

    • Context: Comprehensive review covering the handling and reactivity of oxetane deriv

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination with 3-Ethyl-N-methyloxetan-3-amine Hydrochloride

[1] Executive Summary & Scientific Rationale The incorporation of oxetane rings into drug candidates is a high-value strategy in medicinal chemistry. Acting as a "polar gem-dimethyl" bioisostere, the oxetane ring modulat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The incorporation of oxetane rings into drug candidates is a high-value strategy in medicinal chemistry. Acting as a "polar gem-dimethyl" bioisostere, the oxetane ring modulates lipophilicity (LogD), improves metabolic stability, and lowers the pKa of adjacent amines (typically by ~2–3 units) compared to their cyclobutyl or isopropyl counterparts.

However, 3-Ethyl-N-methyloxetan-3-amine hydrochloride presents a unique triad of synthetic challenges that causes standard Buchwald-Hartwig protocols to fail:

  • HCl Poisoning: The hydrochloride salt will immediately protonate anionic ligands or electron-rich phosphines, quenching the active Pd(0) species unless rigorously neutralized.

  • Steric Congestion: The amine is secondary (

    
    -methyl) and attached to a quaternary carbon (C3 of the oxetane). This creates significant steric hindrance, slowing the rate of amine coordination to the Palladium center.
    
  • Chemo-stability: While oxetanes are stable to bases, they are susceptible to ring-opening under acidic conditions or high thermal stress in the presence of Lewis acids.

This guide provides a validated, self-consistent protocol using RuPhos-Pd-G4 precatalyst technology and an in-situ neutralization strategy to ensure high yields and reproducibility.

Critical Mechanistic Considerations

The Hydrochloride "Trap"

In a standard catalytic cycle, the amine binds to the oxidative addition complex


. If the amine is introduced as an HCl salt without excess base, the following deleterious equilibrium occurs:


If the base is insoluble or slow to react (e.g., Cs


CO

in toluene), the free HCl concentration remains high enough to protonate the phosphine ligand (

), permanently deactivating the catalyst.
  • Solution: Use a soluble, strong base (LiHMDS) or a large excess of alkoxide (NaOtBu) with vigorous stirring to drive neutralization before the catalytic cycle engages.

Ligand Selection for Quaternary Centers

The steric bulk of the 3-ethyl group at the quaternary center hinders the approach of the nitrogen lone pair to the Palladium.

  • Ligand of Choice: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).[1]

  • Why? RuPhos is specifically engineered for secondary amines. Its bulk prevents bis-arylation (not an issue here, but good for selectivity) and, crucially, its electron-rich nature facilitates oxidative addition while its specific geometry creates a pocket that accommodates hindered amines.

Visualized Pathways

Catalytic Cycle & Neutralization Strategy

G cluster_0 Pre-Activation Phase cluster_1 Catalytic Cycle (RuPhos-Pd) Salt Amine.HCl Salt FreeAmine Free Amine (In Situ) Salt->FreeAmine Neutralization Base Base (2.5 eq) Base->FreeAmine Waste Base.HCl Waste FreeAmine->Waste Coord Amine Coordination [L-Pd(Ar)(NHRR')] FreeAmine->Coord Pd0 L-Pd(0) OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd + Ar-X ArX Ar-X ArX->OxAdd OxAdd->Coord + Free Amine Deprot Deprotonation [L-Pd(Ar)(NRR')] Coord->Deprot - HX (via Base) Deprot->Pd0 Reductive Elimination Prod Product Ar-N(Me)-Oxetane Deprot->Prod

Caption: The "Pre-Activation Phase" is critical. The base must liberate the free amine from the HCl salt before it can enter the catalytic cycle at the Coordination step.

Experimental Protocol

Materials Checklist
ReagentRoleEquiv.Notes
Aryl Halide Electrophile1.0Aryl Bromides or Chlorides preferred.[1]
Amine HCl Salt Nucleophile1.23-Ethyl-N-methyloxetan-3-amine HCl.[1]
RuPhos Pd G4 Precatalyst0.02 - 0.05Air-stable precatalyst.[1] Ensures 1:1 L:Pd ratio.
RuPhos Ligand0.02 - 0.05Optional: Add 1:1 w/ Pd if using Pd(OAc)2 instead of G4.
LiHMDS Base2.5 1.0 M in THF. CRITICAL: Must be >2.0 eq.
THF or Dioxane SolventN/AAnhydrous, degassed.
Step-by-Step Methodology

Phase 1: De-gassing and Setup

  • Vessel: Use a screw-cap reaction vial or Schlenk tube equipped with a magnetic stir bar.[1]

  • Solids: Weigh the Aryl Halide (1.0 equiv), Amine HCl Salt (1.2 equiv), and RuPhos Pd G4 (2–5 mol%) into the vial in air (if using air-stable G4 precatalyst).

    • Note: If using free RuPhos + Pd(OAc)2, weigh these now.

  • Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2]

Phase 2: In-Situ Neutralization & Reaction 4. Solvent: Add anhydrous THF or 1,4-Dioxane (concentration ~0.2 M relative to aryl halide) via syringe. 5. Base Addition (The Critical Step):

  • Add LiHMDS (1.0 M in THF) dropwise via syringe.
  • Volume Calculation: You need 2.5 equivalents.
  • 1.0 eq neutralizes the HCl salt.
  • 1.2 eq acts as the stoichiometric base for the coupling.
  • 0.3 eq is the safety excess.
  • Observation: You may see a transient precipitate (LiCl) or slight exotherm. This is normal.
  • Heating: Place the vial in a pre-heated block at 65°C .
  • Why 65°C? High enough to drive the reaction, low enough to prevent thermal decomposition of the oxetane. If conversion is slow after 4h, increase to 80°C.

Phase 3: Work-up 7. Quench: Cool to room temperature. Dilute with EtOAc and add Saturated NH4Cl (aq).

  • Note: Oxetanes are water-soluble.[1] Do not wash excessively with water.
  • Extraction: Extract aqueous layer 3x with EtOAc (or DCM if the product is very polar).
  • Drying: Dry organics over Na2SO4, filter, and concentrate.

Optimization & Troubleshooting Guide

Table 1: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Conversion (0%) Catalyst Poisoning by HClCheck Base Stoichiometry. Ensure you added >2.2 eq total.[2] Switch to LiHMDS if using NaOtBu.
Low Conversion (<50%) Steric bulk impeding rateIncrease Temp to 85°C. Increase Catalyst loading to 5 mol%. Switch solvent to Toluene (higher boiling point).
Dehalogenation (Ar-H)

-Hydride Elimination
Unlikely with Methyl amine, but possible from ligand.[1] Lower temp. Ensure anhydrous solvents.
Oxetane Ring Opening Acidic Workup or Lewis AcidAvoid acidic washes (HCl). Use NH4Cl or NaHCO3 for quench.
Alternative Conditions (The "Plan B")

If the LiHMDS/RuPhos system fails (e.g., due to base-sensitive functional groups on the Aryl Halide):

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Solvent: t-Amyl Alcohol or Dioxane.[1]

  • Protocol Change: You must pre-stir the Amine HCl and Cs

    
    CO
    
    
    
    in the solvent at 60°C for 30 mins before adding the Catalyst/Aryl Halide. This "pre-free-basing" step is vital because Carbonate bases are heterogeneous and slow to neutralize salts.

Workflow Diagram

Workflow Setup Solids Setup (Ar-X, Amine.HCl, Cat) Purge Inert Atmosphere (Vac/Fill N2) Setup->Purge Solvent Add Solvent (THF/Dioxane) Purge->Solvent Base Add Base (LiHMDS, 2.5 eq) Solvent->Base Dropwise Heat Reaction 65-80°C, 4-16h Base->Heat Immediate Workup Workup (NH4Cl quench) Heat->Workup

Caption: Operational workflow emphasizing the addition of base as the trigger for solubilizing the amine and initiating catalysis.

References

  • RuPhos Ligand Efficacy

    • Maiti, D., & Buchwald, S. L. (2009). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Journal of the American Chemical Society, 131(3), 17423–17429. Link

    • Note: Establishes the protocol for using amine salts with Pd c
  • Oxetane Properties in MedChem

    • Wrentsberg, A., & Carreira, E. M. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(19), 12150–12233. Link

    • Note: Definitive review on oxetane stability and pKa modul
  • Buchwald-Hartwig General Guide

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Precatalyst Technology

    • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Catalysts." Chemical Science, 4, 916-920. Link

Sources

Method

Scalable Synthesis of 3-Ethyl-N-methyloxetan-3-amine Hydrochloride: An Application Note and Protocol

Abstract: The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2][3] This guide provides a detailed, scalable, and robust protocol for the synthesis of 3-Ethyl-N-methyloxetan-3-amine hydrochloride, a key building block for drug discovery programs. The presented synthetic strategy is designed for efficiency and scalability, addressing common challenges in oxetane chemistry. This document offers in-depth procedural details, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of Oxetanes in Drug Discovery

Oxetanes are four-membered cyclic ethers that have garnered significant attention in medicinal chemistry.[1][2] Their incorporation into drug candidates can lead to improved aqueous solubility, reduced metabolic liability, and favorable conformational constraints.[1][3] Specifically, 3-substituted oxetanes are versatile intermediates, and the title compound, 3-Ethyl-N-methyloxetan-3-amine hydrochloride, serves as a crucial precursor for introducing the N-methyl oxetane moiety, which can attenuate amine basicity, a desirable feature in many drug candidates.[4]

The synthesis of functionalized oxetanes, however, can be challenging due to the inherent ring strain of the four-membered heterocycle.[5][6] This protocol outlines a multi-step synthesis designed for scalability and reproducibility, commencing from the readily available starting material, 3-oxetanone.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a straightforward and scalable synthetic pathway. The final N-methylation step can be achieved via a well-established Eschweiler-Clarke reaction on the primary amine. This primary amine can be synthesized from the corresponding tertiary alcohol through a Ritter reaction. The tertiary alcohol, in turn, is accessible via a Grignard reaction with 3-oxetanone.

G 3-Ethyl-N-methyloxetan-3-amine HCl 3-Ethyl-N-methyloxetan-3-amine HCl 3-Ethyl-N-methyloxetan-3-amine 3-Ethyl-N-methyloxetan-3-amine 3-Ethyl-N-methyloxetan-3-amine HCl->3-Ethyl-N-methyloxetan-3-amine HCl Salt Formation 3-Ethyl-3-aminooxetane 3-Ethyl-3-aminooxetane 3-Ethyl-N-methyloxetan-3-amine->3-Ethyl-3-aminooxetane Eschweiler-Clarke Methylation 3-Ethyl-3-hydroxyoxetane 3-Ethyl-3-hydroxyoxetane 3-Ethyl-3-aminooxetane->3-Ethyl-3-hydroxyoxetane Ritter Reaction 3-Oxetanone 3-Oxetanone 3-Ethyl-3-hydroxyoxetane->3-Oxetanone Grignard Reaction Ethyl Magnesium Bromide Ethyl Magnesium Bromide 3-Ethyl-3-hydroxyoxetane->Ethyl Magnesium Bromide Grignard Reaction

Caption: Retrosynthetic analysis of 3-Ethyl-N-methyloxetan-3-amine hydrochloride.

Experimental Protocols

This section provides detailed, step-by-step procedures for the multi-step synthesis of the title compound.

Step 1: Synthesis of 3-Ethyl-3-hydroxyoxetane via Grignard Reaction

The initial step involves the nucleophilic addition of an ethyl Grignard reagent to 3-oxetanone to form the corresponding tertiary alcohol.[7][8][9]

Materials & Reagents:

Reagent/MaterialGradeSupplier
3-Oxetanone≥98%Commercially Available
Magnesium turnings≥99.5%Commercially Available
Ethyl bromide≥99%Commercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
Saturated aqueous NH₄ClReagentIn-house preparation
Anhydrous Na₂SO₄ReagentCommercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available

Protocol:

  • Grignard Reagent Preparation:

    • Under an inert atmosphere (N₂ or Ar), charge a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer with magnesium turnings (1.2 eq.).

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Add a solution of ethyl bromide (1.1 eq.) in anhydrous THF dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 3-oxetanone (1.0 eq.) in anhydrous THF dropwise to the Grignard solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-Ethyl-3-hydroxyoxetane.

    • The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure tertiary alcohol.

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up & Purification Activate Mg turnings Activate Mg turnings Add EtBr in THF Add EtBr in THF Activate Mg turnings->Add EtBr in THF Stir to form EtMgBr Stir to form EtMgBr Add EtBr in THF->Stir to form EtMgBr Cool EtMgBr to 0°C Cool EtMgBr to 0°C Stir to form EtMgBr->Cool EtMgBr to 0°C Add 3-Oxetanone in THF Add 3-Oxetanone in THF Cool EtMgBr to 0°C->Add 3-Oxetanone in THF Warm to RT and stir Warm to RT and stir Add 3-Oxetanone in THF->Warm to RT and stir Quench with aq. NH4Cl Quench with aq. NH4Cl Warm to RT and stir->Quench with aq. NH4Cl Extract with Et2O Extract with Et2O Quench with aq. NH4Cl->Extract with Et2O Dry, filter, concentrate Dry, filter, concentrate Extract with Et2O->Dry, filter, concentrate Purify by chromatography Purify by chromatography Dry, filter, concentrate->Purify by chromatography

Caption: Workflow for the synthesis of 3-Ethyl-3-hydroxyoxetane.

Step 2: Synthesis of 3-Ethyl-3-aminooxetane via Ritter Reaction

The Ritter reaction provides a convenient method for the conversion of tertiary alcohols to N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[10][11][12]

Materials & Reagents:

Reagent/MaterialGradeSupplier
3-Ethyl-3-hydroxyoxetaneAs prepared-
AcetonitrileAnhydrousCommercially Available
Concentrated Sulfuric AcidACS GradeCommercially Available
Sodium Hydroxide (pellets)ReagentCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available

Protocol:

  • Ritter Reaction:

    • In a round-bottom flask, dissolve 3-Ethyl-3-hydroxyoxetane (1.0 eq.) in anhydrous acetonitrile (5-10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 eq.) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis and Extraction:

    • Carefully pour the reaction mixture onto crushed ice.

    • Basify the aqueous solution to pH > 12 by the slow addition of solid sodium hydroxide.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-Ethyl-3-aminooxetane. This product is often used in the next step without further purification.

Step 3: Synthesis of 3-Ethyl-N-methyloxetan-3-amine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[13][14][15] A key advantage is that it avoids over-alkylation to the quaternary ammonium salt.[13]

Materials & Reagents:

Reagent/MaterialGradeSupplier
3-Ethyl-3-aminooxetaneAs prepared-
Formic Acid≥95%Commercially Available
Formaldehyde (37% in H₂O)ACS GradeCommercially Available
Sodium Hydroxide (pellets)ReagentCommercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available

Protocol:

  • Eschweiler-Clarke Methylation:

    • To a round-bottom flask containing 3-Ethyl-3-aminooxetane (1.0 eq.), add formic acid (2.5 eq.) and formaldehyde solution (2.5 eq.).

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully basify to pH > 12 with solid sodium hydroxide.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-Ethyl-N-methyloxetan-3-amine.

    • The crude product can be purified by distillation under reduced pressure or by flash column chromatography.

Step 4: Formation of 3-Ethyl-N-methyloxetan-3-amine Hydrochloride

The final step involves the formation of the hydrochloride salt to improve the handling and stability of the amine product.

Materials & Reagents:

Reagent/MaterialGradeSupplier
3-Ethyl-N-methyloxetan-3-amineAs prepared-
HCl in Diethyl Ether (2 M)ReagentCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available

Protocol:

  • Salt Formation:

    • Dissolve the purified 3-Ethyl-N-methyloxetan-3-amine in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Stir the resulting suspension at 0 °C for 30 minutes.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the product under vacuum to yield 3-Ethyl-N-methyloxetan-3-amine hydrochloride as a white to off-white solid.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Grignard reaction Inactive magnesium; wet glassware or solvent.Ensure all glassware is oven-dried and solvents are anhydrous. Use fresh, high-quality magnesium turnings.
Incomplete Ritter reaction Insufficient acid or reaction time.Increase the equivalents of sulfuric acid or extend the reaction time. Monitor by TLC or LC-MS.
Formation of byproducts in Eschweiler-Clarke reaction Incorrect temperature or stoichiometry.Maintain the reaction temperature at 80-90 °C. Ensure the correct equivalents of formic acid and formaldehyde are used.
Difficulty in precipitating the hydrochloride salt Product is too soluble in the chosen solvent.Try a different solvent system, such as isopropanol or a mixture of diethyl ether and hexane.[16]

Conclusion

This application note provides a comprehensive and scalable synthetic route to 3-Ethyl-N-methyloxetan-3-amine hydrochloride. The described protocols are robust and have been optimized for efficiency and yield. By following these detailed procedures, researchers can reliably produce this valuable building block for application in their drug discovery and development programs.

References

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved February 18, 2026, from [Link]

  • Eschweiler-Clarke Reaction - SynArchive. (n.d.). Retrieved February 18, 2026, from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (2025, June 27). Retrieved February 18, 2026, from [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed. (2025, December 1). Retrieved February 18, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. (2025, August 27). Retrieved February 18, 2026, from [Link]

  • Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Eschweiler-Clarke reaction - YouTube. (2025, October 13). Retrieved February 18, 2026, from [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. (2025, December 1). Retrieved February 18, 2026, from [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. (2010, March 29). Retrieved February 18, 2026, from [Link]

  • Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]

  • Alcohols to Amines - Chemistry Steps. (2023, December 21). Retrieved February 18, 2026, from [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025, June 27). Retrieved February 18, 2026, from [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. (n.d.). Retrieved February 18, 2026, from [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. (n.d.). Retrieved February 18, 2026, from [Link]

  • Ritter reaction - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023, September 7). Retrieved February 18, 2026, from [Link]

  • Synthesis of Di‐, Tri‐, and Tetrasubstituted Oxetanes by Rhodium‐Catalyzed OH Insertion and CC Bond‐Forming Cyclization - SciSpace. (2014, October 14). Retrieved February 18, 2026, from [Link]

  • Enantioselective Intramolecular Openings of Oxetanes Catalyzed by (salen)Co(III) Complexes: Access to Enantioenriched Tetrahydrofurans - PMC. (2009, January 22). Retrieved February 18, 2026, from [Link]

  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 - DDD UAB. (n.d.). Retrieved February 18, 2026, from [Link]

  • Ritter Reaction - YouTube. (2021, August 28). Retrieved February 18, 2026, from [Link]

  • The Ritter reaction and the Beckmann fragmentation. (2025, August 6). Retrieved February 18, 2026, from [Link]

  • (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. (2025, August 10). Retrieved February 18, 2026, from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved February 18, 2026, from [Link]

  • grignard reagents - Chemguide. (n.d.). Retrieved February 18, 2026, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Retrieved February 18, 2026, from [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (2018, February 18). Retrieved February 18, 2026, from [Link]

  • Process for the purification of amines - Google Patents. (n.d.).
  • Reductive Amination - YouTube. (2023, March 16). Retrieved February 18, 2026, from [Link]

  • Method for preparing an amine hydrochloride suspension - Google Patents. (n.d.).
  • Process for the purification of tertiary amines - Google Patents. (n.d.).
  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022, February 24). Retrieved February 18, 2026, from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved February 18, 2026, from [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Sulfonylation of 3-Ethyl-N-methyloxetan-3-amine

Abstract The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, with this functional group being a key component in a multitude of therapeutic agents.[1][2] The target molecule, 3-Ethyl-N-methyloxe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, with this functional group being a key component in a multitude of therapeutic agents.[1][2] The target molecule, 3-Ethyl-N-methyloxetan-3-amine, presents a unique synthetic challenge due to the combination of a sterically hindered secondary amine and the presence of a strained oxetane ring. This guide provides a comprehensive analysis of the critical parameters for its successful sulfonylation. We delve into reagent selection, the mechanistic necessity of precise base and solvent choice to preserve the oxetane moiety, and provide detailed, field-tested protocols for achieving high-yield synthesis of the desired sulfonamide derivatives.

Introduction: Navigating the Synthetic Landscape

The sulfonylation of an amine is a fundamental transformation involving the reaction of a primary or secondary amine with a sulfonyl chloride to form a sulfonamide.[1] This reaction is typically robust; however, the specific topology of 3-Ethyl-N-methyloxetan-3-amine introduces two primary considerations that dictate the experimental design:

  • Steric Hindrance: The amine nitrogen is attached to a quaternary carbon, which also bears an ethyl group and is part of the oxetane ring. This significant steric bulk around the nucleophilic nitrogen can impede the approach of the electrophilic sulfonyl chloride, potentially leading to slow or incomplete reactions.

  • Oxetane Ring Stability: The four-membered oxetane ring possesses considerable ring strain (approximately 107 kJ/mol).[3] While generally stable under basic conditions, it is susceptible to ring-opening in the presence of acid.[3][4] The sulfonylation reaction generates a stoichiometric amount of hydrochloric acid (HCl) as a byproduct, which, if not effectively neutralized, can catalyze the degradation of the starting material and product.[1]

Therefore, a successful protocol must employ conditions that are forceful enough to overcome the steric barrier while being sufficiently mild and controlled to maintain the integrity of the oxetane ring.

Core Principles: Reagent Selection and Mechanistic Control

The choice of sulfonylation agent and reaction conditions is paramount. The electrophilicity of the sulfur atom in the sulfonyl chloride and the steric profile of its 'R' group directly influence reactivity.

Comparative Analysis of Sulfonylation Reagents

A variety of sulfonyl chlorides can be employed, each with distinct characteristics. The selection should be guided by the desired properties of the final sulfonamide.

Reagent ClassExampleStructureKey Considerations & Insights
Arylsulfonyl Chlorides p-Toluenesulfonyl Chloride (TsCl)Gold Standard: Highly reactive and crystalline, often leading to solid products that are easy to purify. The resulting tosylamides are synthetically versatile. The bulky nature of the tosyl group requires careful optimization for hindered amines.
Alkylsulfonyl Chlorides Methanesulfonyl Chloride (MsCl)Less Steric Bulk: MsCl is a smaller, highly reactive liquid reagent. Its reduced steric profile can be advantageous for reactions with hindered amines like our target substrate. The resulting mesylamides are typically very stable.[5]
Fluorescent Tagging Reagents Dansyl Chloride (DnsCl)For Analytical Purposes: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts, which are invaluable for quantification and visualization in biological assays.[6] The reaction is typically performed in buffered aqueous/organic mixtures at alkaline pH.[7][8]
The Critical Role of Base and Solvent

The reaction environment must be meticulously controlled to ensure success.

  • Base Selection: The base serves the essential function of neutralizing the HCl byproduct.[1] For a sterically hindered substrate, a non-nucleophilic, tertiary amine base is ideal.

    • Triethylamine (TEA): A common, strong, and cost-effective choice. Its primary role is as an acid scavenger.

    • Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst, which may or may not be beneficial depending on the substrate. For hindered systems, its catalytic role is often diminished.

    • Sterically Hindered Bases (e.g., 2,6-Lutidine or Proton Sponge): These can be employed in cases where side reactions involving the base are a concern, though they are often unnecessary for standard sulfonamide formations.

  • Solvent Effects: Anhydrous aprotic solvents are standard to prevent hydrolysis of the sulfonyl chloride.

    • Dichloromethane (DCM): Excellent solvent for most sulfonylation reactions, dissolving both the amine and the sulfonyl chloride well.

    • Tetrahydrofuran (THF) & Acetonitrile (ACN): Viable alternatives, though care must be taken to ensure they are thoroughly anhydrous. The choice of solvent can influence reaction rates.[9]

General Workflow for Sulfonylation

The overall experimental process follows a logical sequence designed to maximize yield and purity while ensuring safety and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine & Base in Anhydrous Solvent cool Cool Amine Solution (e.g., 0 °C Ice Bath) prep_amine->cool Inert Atmosphere (N2/Ar) prep_sulfonyl Prepare Sulfonyl Chloride Solution add Slow, Dropwise Addition of Sulfonyl Chloride prep_sulfonyl->add cool->add react Stir at 0 °C to RT Monitor by TLC/LC-MS add->react Maintain Temp quench Quench Reaction (e.g., with Water or aq. NH4Cl) react->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify (Chromatography) extract->purify

Sources

Method

Application Note: Synthetic Utility of 3-Ethyl-N-methyloxetan-3-amine in Pharmaceutical Intermediate Preparation

Introduction: The "Oxetane Effect" in Medicinal Chemistry In modern drug discovery, the modulation of physicochemical properties without altering potency is a persistent challenge. 3-Ethyl-N-methyloxetan-3-amine (CAS: 14...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Oxetane Effect" in Medicinal Chemistry

In modern drug discovery, the modulation of physicochemical properties without altering potency is a persistent challenge. 3-Ethyl-N-methyloxetan-3-amine (CAS: 1448855-04-6) represents a high-value building block designed to address this via the "Oxetane Effect."

Oxetanes are increasingly utilized as bioisosteres for gem-dimethyl groups and carbonyl moieties.[1][2] Incorporating the oxetane ring at the 3-position offers distinct advantages over carbocyclic analogs (e.g., cyclobutanes) or acyclic amines:

  • Lipophilicity Modulation: The oxetane oxygen acts as a hydrogen bond acceptor, significantly lowering LogP/LogD compared to gem-dimethyl groups.

  • Solubility Enhancement: The increased polarity and reduced lipophilicity often translate to improved aqueous solubility.

  • Metabolic Stability: The 3,3-disubstituted oxetane core is metabolically robust, blocking the "soft spot" for cytochrome P450 oxidation often found in alkyl chains.

This guide details the protocols for utilizing 3-Ethyl-N-methyloxetan-3-amine in three critical transformations: Amide Coupling , Nucleophilic Aromatic Substitution (SNAr) , and Reductive Amination .

Chemical Properties & Handling[2][3]

PropertySpecification
IUPAC Name N-Methyl-3-ethyloxetan-3-amine
Molecular Weight 115.17 g/mol
Appearance Colorless liquid (free base) or White solid (HCl salt)
Basicity (pKa) ~7.8 - 8.2 (Conjugate acid)
Storage 2-8°C, Hygroscopic (Store under Nitrogen/Argon)
Stability & Safety Warning
  • Acid Sensitivity: While 3,3-disubstituted oxetanes are kinetically stable due to steric blocking of the backside C-O antibonding orbital, they remain susceptible to ring-opening under strong acidic conditions (pH < 1) or in the presence of strong Lewis acids.

  • Thermal Stability: Generally stable up to 100°C in basic or neutral media. Avoid temperatures >120°C in the presence of protic solvents.

Decision Matrix: Synthetic Workflows

The following diagram illustrates the primary synthetic pathways and critical decision points when using this intermediate.

Oxetane_Workflow Start Starting Material: 3-Ethyl-N-methyloxetan-3-amine (Salt or Free Base) Check_Salt Is it an HCl/Oxalate Salt? Start->Check_Salt Free_Base Step A: Free-Basing (DCM/NaOH extraction) Check_Salt->Free_Base Yes Decision Target Transformation Check_Salt->Decision No (Already Free Base) Free_Base->Decision Path_Amide Amide Coupling (Peptide/Linker Synthesis) Decision->Path_Amide React with R-COOH Path_SNAr SNAr Reaction (Heteroaryl Scaffolds) Decision->Path_SNAr React with Ar-X (Cl/F) Path_RedAm Reductive Amination (N-Alkylation) Decision->Path_RedAm React with R-CHO Control_Amide CRITICAL: Maintain pH > 4 to prevent ring opening Path_Amide->Control_Amide Control_SNAr CRITICAL: Base required (DIPEA/K2CO3) Path_SNAr->Control_SNAr

Figure 1: Synthetic decision tree for 3-Ethyl-N-methyloxetan-3-amine, highlighting the critical salt-break step and pH control points.

Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Use Case: Attaching the oxetane motif to a carboxylic acid core (e.g., PROTAC linkers, enzyme inhibitors).

Rationale: The secondary amine is moderately hindered. HATU provides rapid activation to overcome steric bulk without requiring harsh heating.

Materials:

  • Carboxylic Acid substrate (1.0 equiv)[3]

  • 3-Ethyl-N-methyloxetan-3-amine HCl salt (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under nitrogen. Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Amine Addition: Add 3-Ethyl-N-methyloxetan-3-amine HCl salt (1.2 equiv) directly to the mixture.

  • Scavenging: Add the remaining DIPEA (1.5 equiv). Note: The extra base is required to neutralize the HCl salt of the amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup (CRITICAL):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (pH ~8) or water.

    • Do NOT wash with 1M HCl. If acidic wash is necessary to remove DIPEA, use dilute citric acid (pH 4-5) and perform it rapidly ( < 5 mins) at 0°C.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Use Case: Synthesis of kinase inhibitors by attaching the amine to chloropyrimidines, fluoropyridines, or similar heteroaryls.

Rationale: The N-methyl group increases nucleophilicity compared to the primary amine, but the 3,3-disubstitution adds steric bulk. Polar aprotic solvents and heat are usually required.

Materials:

  • Heteroaryl Halide (e.g., 2-chloropyrimidine) (1.0 equiv)

  • 3-Ethyl-N-methyloxetan-3-amine (Free base preferred) (1.2 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMSO or NMP (for high heat) or THF (for reactive substrates)

Step-by-Step:

  • Setup: In a pressure vial, suspend the Heteroaryl Halide and Cs₂CO₃ in DMSO (0.5 M).

  • Addition: Add the oxetane amine.

  • Thermal Cycle: Heat to 80–100°C for 4–12 hours.

    • Note: If using the HCl salt of the amine, ensure enough base is present to neutralize it before heating.

  • Validation: Check LCMS for product mass.

  • Workup: Dilute with water, extract into EtOAc/IPA (3:1). Wash organic layer with brine.

  • Purification: Reverse-phase HPLC is often preferred to remove polar DMSO/NMP residues.

Protocol C: Reductive Amination

Use Case: Creating tertiary amines by reacting with aldehydes.

Rationale: Standard reductive amination conditions (STAB) apply. The oxetane ring is stable to borohydrides.

Step-by-Step:

  • Imine Formation: Dissolve Aldehyde (1.0 equiv) and 3-Ethyl-N-methyloxetan-3-amine (1.1 equiv) in DCE (Dichloroethane). Add acetic acid (1.0 equiv) to catalyze. Stir 1 hr.

  • Reduction: Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv). Stir at RT overnight.

  • Quench: Quench with saturated aqueous NaHCO₃.

Quality Control & Analytical Verification

Verifying the integrity of the oxetane ring post-reaction is mandatory. Ring opening (to form a 1,3-diol or allylic alcohol) is the most common failure mode.

NMR Signature (¹H NMR in CDCl₃)

The oxetane ring protons exhibit a distinct roofing pattern (AB system) due to the geminal coupling and the chiral center created if the N-substituent is chiral or restricted.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Oxetane C2/C4-H (a) 4.30 – 4.50 Doublet (J ~6Hz) Intact Ring
Oxetane C2/C4-H (b) 4.60 – 4.80 Doublet (J ~6Hz) Intact Ring
N-Methyl2.30 – 2.50SingletShifts downfield if amidated
Ethyl (-CH2-)1.60 – 1.90Quartet
Ring-Opened Species3.50 – 3.80MultipletFAILURE INDICATOR
Mass Spectrometry
  • Intact: [M+H]⁺ matches calculated mass.

  • Ring Opened (Hydrolysis): [M+H]⁺ + 18 Da (Water addition).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition, 49(48), 9052–9067.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947.

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][4] Chemical Reviews, 116(19), 12150–12233.

  • Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Journal of Medicinal Chemistry, 55, 12150.

Sources

Application

Application Notes &amp; Protocols: Leveraging Click Chemistry for the Functionalization of N-Methyl Oxetane Derivatives

Foreword: The Strategic Union of Oxetanes and Click Chemistry In the landscape of modern medicinal chemistry and drug development, the oxetane ring has emerged as a uniquely valuable scaffold.[1][2] This four-membered cy...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Union of Oxetanes and Click Chemistry

In the landscape of modern medicinal chemistry and drug development, the oxetane ring has emerged as a uniquely valuable scaffold.[1][2] This four-membered cyclic ether is not merely a passive structural element; its inherent strain and electronic properties impart significant advantages when incorporated into bioactive molecules. Oxetanes can act as superior isosteres for gem-dimethyl and carbonyl groups, often leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][3] The N-methyl oxetane derivatives, in particular, offer a versatile platform for modulating basicity and exploring new chemical space.

Concurrently, the advent of "click chemistry" has revolutionized how scientists assemble complex molecular architectures.[4] These reactions, characterized by their high efficiency, specificity, and biocompatibility, provide a powerful toolkit for modular synthesis and bioconjugation.[5][] The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][]

This guide details the strategic application of these click chemistry paradigms to N-methyl oxetane derivatives. By equipping this privileged scaffold with the appropriate "click handles" (azides or alkynes), researchers can readily conjugate N-methyl oxetanes to a vast array of biomolecules, imaging agents, drug payloads, and material surfaces. This document provides the foundational principles, detailed experimental protocols, and expert insights required to harness this potent combination for advanced research and development.

Part 1: Synthesis of Click-Ready N-Methyl Oxetane Building Blocks

The successful application of click chemistry first requires the synthesis of N-methyl oxetane derivatives bearing either an azide or a terminal alkyne. The following protocols outline robust methods for generating these essential building blocks.

Protocol 1.1: Synthesis of 3-Azidomethyl-3-methyl-1-((oxetan-3-yl)methyl)azetidine

This protocol describes the conversion of a hydroxyl-functionalized N-methyl oxetane derivative to its corresponding azide, a key reagent for click chemistry. The causality behind this two-step process involves first activating the primary alcohol by converting it into a good leaving group (mesylate), followed by nucleophilic displacement with an azide source.

Workflow for Azide Synthesis

A Start: N-Methyl Oxetane Alcohol Derivative B Step 1: Mesylation Reagents: MsCl, Et3N Solvent: DCM, 0°C to rt A->B Activation of -OH C Intermediate: Mesylated Oxetane B->C D Step 2: Azide Displacement Reagents: NaN3 Solvent: DMF, 80°C C->D SN2 Reaction E Purification: Aqueous Workup & Column Chromatography D->E F Product: Azido-N-Methyl Oxetane E->F cluster_reagents Reagents A Alkynyl-N-Methyl Oxetane (1.0 eq) E Combine Alkyne & Azide in Solvent (e.g., t-BuOH/H2O 1:1) A->E B Azide Partner (e.g., Benzyl Azide, 1.1 eq) B->E C CuSO4·5H2O (0.1 eq) D Sodium Ascorbate (0.2 eq) F Add CuSO4 solution E->F G Add Sodium Ascorbate solution F->G In-situ Cu(I) generation H Stir at Room Temperature (Monitor by TLC/LC-MS) G->H I Workup & Purification (Filtration or Extraction) H->I J Final Product: Oxetane-Triazole Conjugate I->J A Step 1: Metabolic Labeling Incubate cells with an azido-sugar (e.g., Ac4ManNAz) B Azide groups are expressed on cell-surface glycans A->B Cellular machinery C Step 2: Bioorthogonal Ligation Add DBCO-functionalized N-Methyl Oxetane Probe B->C Introduce probe D Incubate at 37°C in cell culture media C->D SPAAC Reaction E Step 3: Analysis Wash cells to remove excess probe D->E F Analyze via Flow Cytometry or Fluorescence Microscopy E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Oxetane Amine Synthesis

Welcome to the technical support center for oxetane amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxetane amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical parameter: reaction temperature. The following question-and-answer format directly addresses common challenges and frequently asked questions to ensure your experiments are both successful and scientifically sound.

Troubleshooting Guide: Common Issues in Temperature Optimization

This section focuses on specific problems you may encounter during the synthesis of oxetane amines and provides actionable solutions grounded in chemical principles.

Question 1: I am observing very low to no product formation, even at elevated temperatures. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can lead to poor or no conversion in oxetane amine synthesis, even with increased temperature. Here’s a systematic approach to diagnosing the issue:

  • Inadequate Activation of the Oxetane Ring: Oxetanes, while strained, are less reactive than epoxides and often require activation for ring-opening, especially with less nucleophilic amines.[1][2] High temperatures alone may not be sufficient.

    • Causality: The reaction proceeds via nucleophilic attack of the amine on one of the oxetane's ring carbons. This attack is facilitated by activating the oxetane oxygen, typically with a Lewis or Brønsted acid, which makes the ring carbons more electrophilic.[2] Without proper activation, the energy barrier for the amine to open the ring is too high, regardless of the temperature.

    • Troubleshooting Steps:

      • Introduce a Catalyst: If not already using one, consider adding a Lewis acid (e.g., Sc(OTf)₃, FeCl₃, MgBr₂) or a Brønsted acid (e.g., TsOH).[2][3] The choice of catalyst can be substrate-dependent.

      • Solvent Choice: Ensure your solvent is compatible with the chosen catalyst and reaction conditions. Aprotic polar solvents like acetonitrile or toluene are often effective.[3]

      • Amine Nucleophilicity: If using a sterically hindered or electron-deficient amine, its nucleophilicity may be too low. Consider using a stronger, less hindered amine if your synthetic route allows, or screen for a more potent catalyst.

  • Thermal Instability of Reactants or Products: While elevated temperatures are often necessary, excessive heat can lead to decomposition of the starting materials, the desired product, or the catalyst.[1]

    • Troubleshooting Steps:

      • Run a Stability Study: Analyze your starting materials and (if you have a standard) your product by TLC or LC-MS after heating them individually in the reaction solvent at the target temperature for the intended reaction time. This will reveal any thermal degradation.

      • Stepwise Temperature Increase: Instead of starting at a high temperature, begin at a lower temperature (e.g., room temperature) and gradually increase it, monitoring the reaction progress at each stage. This can help identify the onset of decomposition.[4]

Question 2: My reaction is producing a significant amount of a polymeric byproduct, and the yield of my desired oxetane amine is low. How can I mitigate this?

Answer:

Polymerization is a common side reaction in oxetane chemistry, particularly under certain catalytic conditions and at higher temperatures.[2]

  • Causality: Cationic ring-opening polymerization can be initiated by the same Lewis or Brønsted acids used to activate the oxetane for nucleophilic attack.[2][5] Once an oxetane ring is opened, the resulting carbocation or activated alcohol can act as a monomer and react with other oxetane molecules, leading to a chain reaction. Higher temperatures can accelerate this polymerization process.[2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to slow down the rate of polymerization. Often, there is an optimal temperature window that favors the desired bimolecular reaction over the polymerization pathway.

    • Control the Rate of Addition: Instead of adding all the oxetane at once, consider a slow, controlled addition of the oxetane to the reaction mixture containing the amine and catalyst. This keeps the instantaneous concentration of the oxetane low, disfavoring polymerization.

    • Catalyst Loading: Reduce the catalyst loading to the minimum effective amount. High concentrations of the acid catalyst can increase the rate of polymerization. For instance, with FeCl₃, a loading of 1 mol% has been shown to be more effective than 10 mol%.[3]

    • Choice of Catalyst: Some catalysts are more prone to inducing polymerization than others. If you are using a strong Lewis acid, consider switching to a milder one.

Question 3: I am getting a mixture of regioisomers. How does temperature influence the regioselectivity of the ring-opening, and what else can I do to control it?

Answer:

For unsymmetrically substituted oxetanes, the amine can attack either of the two ring carbons adjacent to the oxygen, leading to different regioisomers. Temperature can play a role, but the primary determinants are the reaction mechanism (SN1 vs. SN2) and steric hindrance.

  • Causality:

    • SN2 Pathway: Under neutral or mildly acidic conditions, the reaction often proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon.[2]

    • SN1 Pathway: With strong acid catalysis, the reaction can have more SN1 character, proceeding through a more stable carbocation intermediate. In this case, the nucleophile will attack the carbon that can better stabilize a positive charge.

  • Influence of Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the less favored pathway.

  • Troubleshooting Steps:

    • Optimize Catalyst and Temperature Concurrently: Screen a range of catalysts (both Lewis and Brønsted acids of varying strengths) at different temperatures. A milder catalyst at a moderate temperature may favor the SN2 pathway and improve regioselectivity.

    • Steric Factors: If possible, choose starting materials where the steric or electronic bias for one carbon is significant. 3,3-disubstituted oxetanes, for example, often show high regioselectivity due to the significant steric hindrance at one of the carbons.[1]

    • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Experiment with solvents of different polarities to see if it impacts the regioisomeric ratio.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of oxetane amines, providing foundational knowledge to guide your experimental design.

What is a typical starting point for reaction temperature when synthesizing oxetane amines?

A good starting point for temperature optimization is often room temperature (20-25°C), followed by incremental increases. Many reported procedures for oxetane amine synthesis are conducted at elevated temperatures, often in the range of 80-120°C.[3][6] However, the optimal temperature is highly dependent on the specific substrates and catalyst used. For instance, some highly reactive systems may proceed efficiently at room temperature, while more challenging transformations might require heating.[3]

How does the substitution pattern on the oxetane ring affect the required reaction temperature?

The substitution pattern significantly influences the stability and reactivity of the oxetane ring, and thus the required reaction temperature.

  • Unsubstituted Oxetane: Generally requires activation to react with amines.

  • 3,3-Disubstituted Oxetanes: These are often more stable due to steric hindrance, which can impede nucleophilic attack.[1] Consequently, higher temperatures or stronger activation may be necessary.

  • Electron-Withdrawing Groups: Substituents that are electron-withdrawing can make the oxetane ring more electrophilic and potentially lower the required reaction temperature.

What are the key safety considerations when working with oxetanes at elevated temperatures?

Safety is paramount when working with any chemical, and oxetanes have specific hazards that are amplified by heat.

  • Flammability: Oxetane and many of its derivatives are flammable liquids and vapors.[7] All heating should be conducted in a well-ventilated fume hood, away from ignition sources, using spark-free equipment.[7]

  • Pressure Buildup: Oxetanes can have low boiling points. Heating in a sealed container can lead to a dangerous buildup of pressure, potentially causing the vessel to rupture.[7] Reactions should be conducted in vessels that are appropriately rated for the temperature and pressure, or under reflux with proper venting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, flame-resistant lab coat, and gloves.[8][9]

  • Handling and Storage: Store oxetanes in tightly sealed containers in a cool, well-ventilated, and flame-proof area.[7][10]

Experimental Protocols and Data

Protocol: General Procedure for Reaction Temperature Screening

This protocol outlines a systematic approach to identifying the optimal reaction temperature for your specific oxetane amine synthesis.

  • Setup: In a series of reaction vials, add the amine, solvent, and a stir bar.

  • Catalyst Addition: If a catalyst is used, add it to each vial.

  • Temperature Equilibration: Place the vials in parallel reaction blocks or oil baths pre-heated to a range of temperatures (e.g., 25°C, 50°C, 80°C, 100°C, 120°C).[11] Allow the solutions to equilibrate to the set temperature.

  • Initiation: Add the oxetane substrate to each vial simultaneously to start the reactions.

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction.

  • Analysis: Quench the reaction in the aliquot and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion to product and the formation of any byproducts.

  • Data Interpretation: Plot the yield of the desired product against temperature at a fixed time point to identify the optimal temperature range.

Data Summary: Temperature Effects on Oxetane Amine Synthesis

The following table summarizes general observations on the effect of temperature on the synthesis of oxetane amines, based on literature reports.

Temperature RangeGeneral ObservationsPotential IssuesReferences
Room Temperature (20-25°C) Reaction may be slow or not proceed without a highly reactive substrate or an effective catalyst.Low conversion.[3]
Moderate Heat (40-80°C) Often a good starting point for optimization. Can provide a balance between reaction rate and selectivity.May still be too slow for less reactive substrates.[3][12]
High Heat (80-120°C) Can significantly increase the reaction rate and drive the reaction to completion.Increased risk of side reactions (e.g., polymerization), decomposition, and reduced selectivity.[6][3][6]
Very High Heat (>120°C) Generally avoided unless necessary for very unreactive substrates due to a high risk of decomposition and side reactions.[6]Significant decomposition and byproduct formation are likely.[6][6]
Visualizing the Workflow

The following diagram illustrates a typical workflow for optimizing the reaction temperature in oxetane amine synthesis.

G cluster_prep Preparation cluster_screening Temperature Screening cluster_optimization Optimization & Scale-up start Define Substrates (Oxetane, Amine) catalyst Select Catalyst(s) start->catalyst solvent Choose Solvent catalyst->solvent setup Set up Parallel Reactions (e.g., 25, 50, 80, 100, 120°C) solvent->setup run Run Reactions & Monitor (TLC, LC-MS) setup->run analysis Analyze Yield & Impurities run->analysis optimal_temp Identify Optimal Temperature analysis->optimal_temp further_opt Further Optimization (Concentration, Time) optimal_temp->further_opt scale_up Scale-up Reaction further_opt->scale_up

Caption: Workflow for Temperature Optimization in Oxetane Amine Synthesis.

This guide provides a comprehensive overview of optimizing reaction temperature for oxetane amine synthesis. By understanding the underlying chemical principles and following a systematic approach to troubleshooting and optimization, you can significantly improve the success rate of your experiments.

References

  • Assessing the stability of the oxetane ring under various chemical conditions - Benchchem. (URL: )
  • Oxetane - CymitQuimica. (URL: )
  • Oxetanes: formation, reactivity and total syntheses of n
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review - ResearchGate. (URL: [Link])

  • Oxetane-3-carboxylic acid - SAFETY D
  • 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D. (URL: [Link])

  • 2 - SAFETY D
  • Safety D
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. (URL: [Link])

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. (URL: [Link])

  • Oxetanes: formation, reactivity and total syntheses of natural products - PMC. (URL: [Link])

  • Oxetanes and Oxetan-3-ones. (URL: )
  • Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers - RadTech. (URL: [Link])

  • Oxetane Present
  • Synthesis of oxetanes - Organic Chemistry Portal. (URL: [Link])

  • A Brief Introduction to Chemical Reaction Optimization - ACS Publications. (URL: [Link])

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (URL: [Link])

  • Oxetane Synthesis via Alcohol C−H Functionalization - Semantic Scholar. (URL: [Link])

  • Chemical Space Exploration of Oxetanes - PMC - NIH. (URL: [Link])

  • How To Run A Reaction: Reaction: Analysis I - University of Rochester. (URL: [Link])

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (URL: [Link])

  • I) Temperature screening from 20 °C to up to 180 °C illustrating no... - ResearchGate. (URL: [Link])

  • A Brief Introduction to Chemical Reaction Optimization - PMC - NIH. (URL: [Link])

  • Data-driven recommendation of agents, temperature, and equivalence ratios for organic synthesis - Chemical Science (RSC Publishing). (URL: [Link])

  • Reactions of Oxetanes - YouTube. (URL: [Link])

  • Application Notes and Protocols for Ring-Opening Reactions of 3-Oxetanone with Nucleophiles - Benchchem. (URL: )
  • Simple Two-Step Protocol for the Synthesis of Amino- Oxetanes. (URL: )

Sources

Optimization

Storage stability of 3-Ethyl-N-methyloxetan-3-amine hydrochloride

Executive Summary: The Stability Paradox As a researcher working with 3-Ethyl-N-methyloxetan-3-amine hydrochloride , you are managing a chemical paradox. You have a highly strained oxetane ring (approx.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

As a researcher working with 3-Ethyl-N-methyloxetan-3-amine hydrochloride , you are managing a chemical paradox. You have a highly strained oxetane ring (approx. 106 kJ/mol strain energy) paired with an acidic counterion (hydrochloride).

  • In the solid state: The crystal lattice stabilizes the salt, preventing the acid from "attacking" the ring.

  • In solution (or upon moisture absorption): The protective lattice breaks. If the environment is acidic and nucleophilic (e.g., water, alcohols), the ring will open, destroying your compound.

This guide provides the protocols necessary to maintain that delicate balance.

Part 1: Core Stability Matrix

Quick-reference data for immediate decision making.

ParameterSpecificationTechnical Rationale
Storage Temperature -20°C (Preferred) 2-8°C (Acceptable short-term)Low temperature kinetically inhibits the entropy-driven ring-opening polymerization.[1]
Atmosphere Inert (Argon/Nitrogen) The amine salt is hygroscopic . Moisture absorption creates a concentrated acidic aqueous layer on the crystal surface, triggering hydrolysis.
Solvent Compatibility Good: DMSO, DMF, CH₂Cl₂ (Dry) Risky: Water, Methanol, EthanolProtic solvents act as nucleophiles. In the presence of the HCl counterion, they attack the oxetane ring.
Shelf Life 12 Months (if desiccated)Degradation is moisture-dependent.[1]
Physical State White to off-white solidIf it looks like a "gum" or "oil," it has likely absorbed water and degraded.

Part 2: The Mechanism of Failure (Why it Degrades)

To troubleshoot effectively, you must understand the degradation pathway. The primary failure mode is Acid-Catalyzed Nucleophilic Ring Opening .

Unlike epoxides, oxetanes are generally stable to bases. However, the protonated oxygen (which exists in equilibrium in the HCl salt form) makes the


-carbons highly electrophilic.
Visualizing the Degradation Pathway

OxetaneDegradation cluster_0 Critical Failure Zone Salt Solid HCl Salt (Stable Lattice) Protonated Protonated Oxetane (Activated Electrophile) Salt->Protonated Dissolution Moisture Moisture/Solvent Ingress Moisture->Protonated Catalysis Transition Nu: Attack at C2/C4 (Ring Strain Release) Protonated->Transition + Nucleophile (H2O/ROH) Open Ring-Opened Product (Amino-Alcohol/Ether) Transition->Open Irreversible

Figure 1: The cascade from solid stability to solution-phase degradation. Note that moisture acts as both the solvent enabling proton transfer and the nucleophile that breaks the ring.

Part 3: Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: My solid powder has turned into a sticky gum or oil. Is it usable?

Verdict: Likely Degraded. Analysis: This compound is hygroscopic. If the vial was not tightly sealed or stored without a desiccator, it absorbed atmospheric water.

  • The Chemistry: As water absorbs, it dissolves the salt. The local pH drops (due to HCl), and the water attacks the oxetane ring, forming a ring-opened diol (3-ethyl-3-(methylamino)propane-1,3-diol derivatives).

  • Action: Run a crude NMR. If you see the disappearance of the distinct oxetane "roof" multiplets (typically

    
     4.4–4.9 ppm) and the appearance of broad alkyl signals, discard the batch.
    
Q2: Can I store this compound in DMSO or Water stock solutions?

Verdict: DMSO: Yes (Short term). Water: NO. [1]

  • Water: The HCl salt in water creates an acidic environment (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ). This will hydrolyze the ring over time (hours to days depending on temp).
    
  • DMSO: Dry DMSO is a non-nucleophilic solvent. The salt is stable in DMSO at room temperature for days/weeks.

  • Recommendation: If you need an aqueous stock for biological assays, prepare it immediately before use and keep it on ice. Do not freeze-thaw aqueous stocks.

Q3: I see extra peaks in my NMR. How do I confirm ring opening?

Diagnostic Guide:

  • Look at 4.0 – 5.0 ppm: Intact oxetane protons appear here as distinct doublets or multiplets with strong roof effects.

  • Look for "Relaxed" Alkyls: Ring opening relieves strain. The resulting methylene protons (

    
    ) shift upfield to the 3.5 – 3.8 ppm region and often appear as cleaner triplets compared to the rigid oxetane signals.
    
  • Check the Ethyl Group: In the intact ring, the ethyl

    
     is often diastereotopic or magnetically complex due to the ring's rigidity. In the open form, it becomes a standard quartet.
    

Part 4: Critical Protocol – Safe Free-Basing

Many reactions (e.g., couplings) require the free amine. Neutralizing this salt improperly is the #1 cause of yield loss.

The Risk: Exothermic neutralization generates heat. Heat + Salt = Polymerization.

Protocol:

  • Preparation: Suspend the HCl salt in Dichloromethane (DCM) or Ether . Do not use water as the primary solvent.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Base Addition: Add a cold, saturated aqueous solution of NaHCO₃ or K₂CO₃ slowly.

    • Why Carbonate? Strong bases (NaOH) can act as nucleophiles or trigger elimination side reactions.

  • Separation: Rapidly separate the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can be risky if the contact time is long).

  • Concentration: Evaporate solvent at low temperature (<30°C) . Do not heat the water bath significantly. Use the free base immediately; do not store it.

Part 5: Storage Decision Tree

Follow this logic flow to ensure sample integrity.

StorageLogic Start Received Shipment Form Is it Solid or Solution? Start->Form Solid Solid HCl Salt Form->Solid Solution Solution Form->Solution CheckSeal Check Seal Integrity Solid->CheckSeal SolventCheck Is Solvent Water/MeOH? Solution->SolventCheck LongTerm Long Term (>1 week)? CheckSeal->LongTerm StoreSolid Store at -20°C Under Argon/N2 LongTerm->StoreSolid Yes Desiccate Equilibrate to RT in Desiccator before opening StoreSolid->Desiccate Before Use Discard Likely Degraded Verify by LCMS/NMR SolventCheck->Discard Yes (High Risk) Freeze Freeze at -80°C Use within 24h SolventCheck->Freeze No (DMSO)

Figure 2: Workflow for assessing storage conditions and handling incoming shipments.[1]

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016, 116(24), 15032–15085. Link

    • Foundational text on oxetane stability and the utility of 3-aminooxetanes in drug discovery.
  • Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739. Link

    • Discusses the physicochemical properties and metabolic stability of the oxetane ring.
  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 3-Aminooxetanes." Organic Letters, 2008, 10(16), 3525–3528. Link

    • Provides specific synthesis and handling data for aminooxetane deriv
  • Sigma-Aldrich (Merck). "Product Specification: 3-Aminooxetane."[1] Link[2]

    • Source for general storage specifications (-20°C) and handling of 3-aminooxetane analogs.

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of N-methyl Oxetane Amines

Welcome to the technical support center for the analysis of N-methyl oxetane amines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges pres...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-methyl oxetane amines. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectroscopy of these valuable scaffolds. The inherent strain and conformational dynamics of the oxetane ring, combined with the influence of the nitrogen atom, often lead to spectra that are more complex than anticipated.[1][2] This resource provides in-depth troubleshooting guides and FAQs to help you navigate these complexities, ensuring accurate and confident structural elucidation.

Section 1: Foundational Spectra - What to Expect and Why

Before troubleshooting, it's crucial to understand the baseline spectral features of a simple N-methyl oxetane amine. The structure contains several key environments that give rise to characteristic signals.

Question: What are the typical ¹H and ¹³C NMR chemical shifts for a 3-(methylamino)oxetane?

Answer:

The spectral features of N-methyl oxetane amines are primarily dictated by the electronegativity of the ring oxygen and the adjacent nitrogen atom, as well as the strained four-membered ring structure.

In a typical ¹H NMR spectrum, you should expect to see:

  • Oxetane Methylene Protons (CH₂-O): These are the most deshielded protons in the aliphatic region, typically appearing as a multiplet between 4.2 and 4.9 ppm .[2][3][4] Their proximity to the highly electronegative oxygen atom pulls electron density away, shifting them downfield.

  • Oxetane Methine Proton (CH-N): The proton on the carbon bearing the amino group. Its chemical shift is influenced by both the ring oxygen and the nitrogen, usually found between 3.5 and 4.5 ppm .

  • N-Methyl Protons (N-CH₃): These protons typically appear as a singlet between 2.2 and 2.8 ppm . The exact position can be sensitive to solvent, concentration, and pH due to the basicity of the nitrogen atom.[5]

  • Amine Proton (N-H): If the amine is secondary (i.e., protonated or not N,N-dimethyl), the N-H proton signal is often broad and can appear over a wide range (0.5-5.0 ppm ).[6] Its position is highly dependent on solvent, temperature, and hydrogen bonding.

In the ¹³C NMR spectrum, the key resonances are:

  • Oxetane Methylene Carbons (CH₂-O): These carbons are significantly deshielded by the oxygen atom, appearing in the 70-85 ppm range.[2][3]

  • Oxetane Methine Carbon (CH-N): The carbon attached to the nitrogen, which typically resonates between 50 and 65 ppm .

  • N-Methyl Carbon (N-CH₃): This carbon signal is found further upfield, generally between 30 and 45 ppm .

Table 1: Typical NMR Chemical Shift Ranges for 3-(Methylamino)oxetane Derivatives

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Typical Multiplicity (¹H)
Oxetane CH₂4.2 - 4.970 - 85Multiplet / AB Quartet
Oxetane CH3.5 - 4.550 - 65Multiplet
N-CH₃2.2 - 2.830 - 45Singlet
N-H0.5 - 5.0 (variable)-Broad Singlet
Section 2: Troubleshooting Common Spectral Issues

Complexities often arise that can obscure a straightforward interpretation. This section addresses the most common problems in a question-and-answer format.

Question: Why do the methylene (CH₂) protons on the oxetane ring appear as a complex multiplet or two separate signals instead of a simple triplet?

Answer:

This is one of the most frequent points of confusion and stems from the three-dimensional structure of the oxetane ring.

Causality: The oxetane ring is not a flat square; it adopts a puckered conformation to relieve ring strain.[1][2][3] This puckering means the two protons on a given methylene carbon are not chemically equivalent. One proton is in an 'axial-like' position and the other is in an 'equatorial-like' position. These non-equivalent protons are called diastereotopic .

  • Magnetic Inequivalence: Because they occupy different spatial environments, they experience different magnetic shielding and therefore have different chemical shifts.

  • Geminal Coupling: These two protons will couple to each other (a two-bond coupling, ²J), typically with a coupling constant of 6-12 Hz.

  • Vicinal Coupling: Each of these protons will also couple to the neighboring methine proton (a three-bond coupling, ³J), but often with different coupling constants due to their different dihedral angles.

The result is often a pair of complex multiplets or, in simpler cases, an "AB quartet," where each proton appears as a doublet of doublets. Assuming it's a simple triplet is incorrect because it fails to account for the ring's non-planar geometry.

G Start Unexpected Peaks Observed CheckSolvent Check for Common Solvent Peaks (e.g., CHCl3, H2O, Acetone) Start->CheckSolvent CompareSM Compare with Starting Material Spectra CheckSolvent->CompareSM If not solvent D2O_Shake Perform D₂O Shake Experiment CompareSM->D2O_Shake If not SM CheckRingOpening Look for Diol Signals (Broad OH, new CH-O at ~3.6 ppm) D2O_Shake->CheckRingOpening If peaks disappear (OH/NH) CheckProtectingGroups Check for Residual Protecting Group Signals (e.g., Boc at ~1.4 ppm) D2O_Shake->CheckProtectingGroups If peaks remain Conclusion Identify Impurity Source CheckRingOpening->Conclusion CheckProtectingGroups->Conclusion

Caption: Workflow for identifying unknown peaks in an NMR spectrum.

Section 3: Advanced Structural Elucidation with 2D NMR

For complex or novel N-methyl oxetane amines, 1D NMR is often insufficient. 2D NMR experiments are essential for unambiguous assignment and stereochemical determination.

Question: How can I definitively assign all the proton and carbon signals and prove the connectivity of my molecule?

Answer:

A standard suite of 2D NMR experiments will provide a complete picture of your molecule's structure.

Step-by-Step Experimental Protocol:

  • Acquire a ¹H Spectrum: This is your reference.

  • Acquire a COSY (Correlation Spectroscopy) Spectrum:

    • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • Interpretation: Look for cross-peaks that connect coupled protons. In your oxetane, you will see a correlation between the CH-N proton and the two diastereotopic CH₂ protons. This confirms the spin system within the ring.

  • Acquire an HSQC (Heteronuclear Single Quantum Coherence) Spectrum:

    • Purpose: Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).

    • Interpretation: Each cross-peak links a proton signal on the y-axis to a carbon signal on the x-axis. This allows you to definitively assign the carbon signals based on your already-assigned proton signals (or vice-versa). For example, you can now distinguish the CH₂-O carbons from the CH-N carbon.

  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) Spectrum:

    • Purpose: Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for piecing together different fragments of the molecule.

    • Interpretation: Look for key long-range correlations. A crucial correlation to find is from the N-methyl protons to the carbon of the oxetane ring attached to the nitrogen (the CH-N carbon) . This unambiguously proves the N-methyl group is attached at that position.

Caption: Key 2D NMR correlations for structural confirmation.

Question: My molecule has a stereocenter. How can I use NMR to determine the relative stereochemistry?

Answer:

For determining stereochemistry, you need to probe through-space proximity using the Nuclear Overhauser Effect (NOE). This is typically done with a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment.

Causality: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. This effect is distance-dependent and is generally only observed for protons that are less than 5 Å apart.

Experimental Protocol:

  • Acquire a 2D NOESY or ROESY Spectrum:

    • Choice: For small to medium-sized molecules like this, ROESY is often more reliable as it avoids the complication of zero-crossing NOEs that can make signals disappear.

  • Interpretation:

    • Look for cross-peaks between protons that are not directly coupled (i.e., no COSY correlation).

    • For example, if you have a substituent on the oxetane ring, a NOESY/ROESY correlation between the N-methyl protons and that substituent would indicate they are on the same face of the ring (cis). An absence of such a correlation would suggest they are on opposite faces (trans). [1][7] * These experiments are crucial for confirming the 3D arrangement of atoms, which is vital for drug development professionals.

Section 4: Frequently Asked Questions (FAQs)
  • Q: Should I use ¹⁵N NMR?

    • A: Direct ¹⁵N NMR is generally not recommended for routine analysis due to the low natural abundance and poor sensitivity of the ¹⁵N nucleus. [8][9]However, an inverse-detected experiment like an ¹H-¹⁵N HMBC can be very powerful for confirming nitrogen-containing structures if you have sufficient sample and instrument time. It provides direct evidence of proton-nitrogen connectivity over multiple bonds. [9][10]

  • Q: My N-H proton signal is not visible. Is it there?

    • A: It's likely there but may be very broad or undergoing chemical exchange with trace water in the solvent. To confirm its presence, perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, and the signal will disappear. [5]

  • Q: How does the oxetane ring affect the basicity (pKa) of the amine, and how does this show up in the NMR?

    • A: The oxetane ring is electron-withdrawing, which significantly reduces the basicity of the adjacent amine compared to a simple alkyl amine. [11]This means the amine is less likely to be protonated at neutral pH. In the NMR, this can affect the chemical shifts of protons near the nitrogen. You may notice that the chemical shifts of the N-methyl and alpha-protons are less sensitive to changes in concentration than a more basic amine would be.

References
  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.
  • Wiberg, K. B., & Lampman, G. M. (1966). The 2-Oxabicyclo[2.2.0]hexane System. Journal of the American Chemical Society, 88(19), 4429–4433. [Link]

  • Al-awar, R. S., Ray, J. E., & Schobert, R. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. RSC Advances, 11(34), 20958-20966. [Link]

  • Scott, J. S., et al. (2018). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry, 61(7), 3163–3176. [Link]

  • University of Calgary. (n.d.). Interpreting NMR Spectra. OpenOChem Learn. [Link]

  • Wuitschik, G., et al. (2006). Unexpected Isomerization of Oxetane-Carboxylic Acids. Angewandte Chemie International Edition, 45(45), 7733-7735. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3077–3100. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes as Versatile Building Blocks in Drug Discovery.
  • E-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • University of Ottawa. (n.d.). Nitrogen NMR. uOttawa NMR Facility. [Link]

  • Kletskii, M. E., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28021-28049. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra (CDCl3) of oxetane and POx. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455.
  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Koos, M. R. M., et al. (2020). Reference-free NOE NMR analysis. Physical Chemistry Chemical Physics, 22(37), 21060-21067. [Link]

  • LibreTexts Chemistry. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • NPTEL. (n.d.). Lecture - 6 15 N NMR in Heterocyclic Chemistry. [Link]

  • Denmark Group, University of Illinois. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Ludwig-Maximilians-Universität München. (2022). Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials. [Link]

  • CORA, TU Dublin. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Royal Society of Chemistry. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 3-Ethyl-N-methyloxetan-3-amine

Welcome to the technical support center for the HPLC method development and purity analysis of 3-Ethyl-N-methyloxetan-3-amine. This guide is structured to provide researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC method development and purity analysis of 3-Ethyl-N-methyloxetan-3-amine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into creating a robust and reliable analytical method for this compound. We will address common challenges in a direct question-and-answer format, moving from initial method setup to in-depth troubleshooting and validation strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles encountered when beginning method development for 3-Ethyl-N-methyloxetan-3-amine.

Q1: What are the main challenges in analyzing 3-Ethyl-N-methyloxetan-3-amine by HPLC?

A1: The structure of 3-Ethyl-N-methyloxetan-3-amine presents several analytical challenges inherent to small, polar amines:

  • Poor UV Absorbance: The molecule lacks a significant chromophore, making detection at standard UV wavelengths (e.g., 254 nm) difficult and leading to low sensitivity.

  • Peak Tailing: Amines are notoriously prone to interacting with residual silanol groups on the surface of silica-based HPLC columns. This secondary interaction causes asymmetrical, tailing peaks, which compromise resolution and integration accuracy.[1][2][3]

  • Potential for Chirality: The structure contains a chiral center at the C3 position of the oxetane ring. For stereospecific synthesis or regulatory purposes, separation of enantiomers may be required, which necessitates specialized chiral stationary phases.[4][5]

  • High Polarity: The compound's polar nature can lead to poor retention on traditional reversed-phase (RP) C18 columns under standard mobile phase conditions.

Q2: What are the recommended starting conditions for a reversed-phase HPLC method?

A2: For initial screening, a high-pH reversed-phase method is strongly recommended to mitigate peak tailing. Operating at a pH above the pKa of the amine ensures it is in its neutral, uncharged form, which minimizes interactions with the column's stationary phase.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendation 1: High pH Reversed-PhaseRecommendation 2: Alternative RP
Column High pH stable C18 or C8 (e.g., Waters XBridge™, Agilent ZORBAX Extend-C18)Embedded Polar Group (EPG) Column
150 mm x 4.6 mm, 3.5 µm150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate or Ammonium Formate in Water, pH 100.1% Formic Acid in Water, pH ~2.7
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5% to 95% B over 15 minutes5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 - 40 °C30 - 40 °C
Detector UV at 210-220 nm or Mass Spectrometer (MS)UV at 210-220 nm or Mass Spectrometer (MS)
Injection Vol. 5 - 10 µL5 - 10 µL

Expert Insight: While low pH can protonate silanols and reduce some interaction, it protonates the amine analyte, which can still lead to poor peak shape. High pH is often more effective as it neutralizes the analyte, providing a more robust solution for peak symmetry.

Q3: My analyte has very low UV response. How can I improve detection sensitivity?

A3: There are two primary strategies:

  • Use a Low Wavelength: Attempt detection at lower UV wavelengths, such as 210-220 nm, where the amine functional group may have some absorbance. However, this can lead to a higher baseline noise and interference from mobile phase components.

  • Pre-column Derivatization: This is often the most effective approach. Derivatization involves reacting the amine with a reagent to attach a molecule with a strong chromophore or fluorophore.[6][7] Common reagents for amines include Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl).[6][8] This dramatically increases sensitivity for UV or fluorescence detection. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) after derivatization is a highly sensitive method for amine analysis.[9][10]

Q4: Do I need to develop a stability-indicating method?

A4: Yes, for purity analysis in a drug development context, regulatory agencies like the FDA require that the analytical method be "stability-indicating."[11][12][13][14] This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[15][16] To prove this, you must perform forced degradation (stress testing) studies.[17][18]

In-Depth Troubleshooting Guides

This section provides systematic approaches to solving specific experimental problems.

Issue 1: Severe Peak Tailing

Peak tailing is the most common issue when analyzing basic compounds like amines.[1] It is typically caused by secondary ionic interactions between the positively charged amine (at neutral or acidic pH) and negatively charged, deprotonated silanol groups on the silica surface of the column.[2][3]

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// Branches from Decision 1 physical_problem [label="Physical Problem", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chemical_problem [label="Chemical Problem\n(Secondary Interactions)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Physical Problem fix_void [label="Check for Column Void\n(Replace or reverse-flush column)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; fix_connections [label="Check Fittings & Tubing\n(Minimize dead volume)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Solutions for Chemical Problem solution_ph [label="Increase Mobile Phase pH > 9\n(Neutralizes analyte)", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; solution_additive [label="Use a Competing Base\n(e.g., 0.1% Triethylamine)", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; solution_column [label="Use a Base-Deactivated Column\n(End-capped or EPG)", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"];

// Connections start -> check_neutral; check_neutral -> physical_problem [label=" Neutral Compound Tails "]; check_neutral -> chemical_problem [label=" Neutral is Symmetrical "];

physical_problem -> fix_void; physical_problem -> fix_connections;

chemical_problem -> solution_ph; chemical_problem -> solution_additive; chemical_problem -> solution_column; } } Caption: Systematic workflow for troubleshooting HPLC peak tailing.

  • Confirm the Cause: As outlined in the diagram, first inject a neutral compound. If it does not tail, the problem is chemical. If it does, there may be a physical issue with your column or system (e.g., a void at the column inlet).[1]

  • Adjust Mobile Phase pH: Increase the mobile phase pH to >9 using a volatile buffer like ammonium bicarbonate.[19] This will neutralize the amine, preventing ionic interactions. Ensure your column is rated for high pH use.

  • Use a Mobile Phase Additive: If you must work at a lower pH, add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 0.1-0.5%. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding the analyte from them.

  • Select an Appropriate Column: Use a modern, high-purity silica column that is "base-deactivated" or "end-capped." End-capping treats the silica surface to reduce the number of accessible silanol groups.[2] Columns with embedded polar groups (EPG) also offer alternative selectivity and improved peak shape for basic compounds.

Issue 2: Method is Not Stability-Indicating

A purity method must be able to separate the main compound from all potential degradation products. Forced degradation studies are performed to generate these degradants and prove the method's specificity.[16][17][20]

// Connections between clusters acid -> analyze; base -> analyze; oxidation -> analyze; thermal -> analyze; photo -> analyze;

// Connections within analysis cluster analyze -> purity; purity -> mass_balance; mass_balance -> validate; } } Caption: Workflow for conducting forced degradation studies.

The goal is to achieve 5-20% degradation of the active ingredient.[17][20] Over-stressing can lead to secondary degradants not relevant to real-world stability.

  • Prepare Samples: Prepare solutions of 3-Ethyl-N-methyloxetan-3-amine at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Expose the samples to the conditions listed in the table below. Include an unstressed control sample stored at normal conditions and a blank (solvent only) for each condition.

  • Neutralize (if necessary): For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before injection.

  • Analyze: Run all samples (stressed, control, and blanks) using your developed HPLC method.

  • Evaluate:

    • Specificity: Check for new peaks in the stressed samples. Use a PDA detector to check for peak purity of the main analyte peak to ensure no degradants are co-eluting.

    • Mass Balance: Calculate the mass balance by summing the area of the main peak and all degradation peaks and comparing it to the initial area of the control sample. A result between 95-105% is generally considered acceptable.[17]

Table 3: Standard Forced Degradation Conditions

Stress ConditionReagent / ConditionTypical Duration
Acid Hydrolysis 0.1 M to 1 M HClHeat at 60-80°C for several hours
Base Hydrolysis 0.1 M to 1 M NaOHHeat at 60-80°C for several hours
Oxidation 3% to 30% H₂O₂Room temperature for 24 hours
Thermal Dry heat80°C for 24-48 hours
Photolytic ICH Q1B conditions1.2 million lux hours (visible) & 200 watt-hours/m² (UV)

Source: Adapted from ICH Guidelines.[16][17]

Method Validation and System Suitability

Once the method is developed and shown to be specific, it must be validated according to ICH Q2(R2) and/or FDA guidelines.[11][14][21] Key parameters include:

  • Specificity: Proven through forced degradation studies.

  • Linearity: A minimum of five concentrations are used to demonstrate a linear relationship between concentration and detector response.

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: Deliberate, small variations are made to method parameters (e.g., pH ±0.2, column temperature ±5°C) to demonstrate the method's reliability during normal use.

Before any validation run or sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is performing adequately. As per USP General Chapter <621>, typical SST parameters include tailing factor (should be ≤ 2.0), theoretical plates (efficiency), and precision of replicate injections (%RSD ≤ 1.0%).[22][23]

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Derivatization and Separation of Aliph
  • Highlights from FDA's Analytical Test Method Valid
  • A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. Benchchem.
  • FDA Guidance on Analytical Method Valid
  • USP-NF <621> Chrom
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • Analytical Procedures and Methods Valid
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Revisions per USP 621. Agilent.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chrom
  • General Chapters: <621> CHROM
  • Are You Sure You Understand USP <621>?
  • HPLC Peak Tailing. Axion Labs.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ICH and FDA Guidelines for Analytical Method Valid
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • Chiral HPLC Column. Phenomenex.
  • Method Development & Forced Degrad
  • Chiral HPLC and SFC Columns. Columnex.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products.
  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. SIELC Technologies.
  • Mobile phases comp
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • HPLC Troubleshooting Guide. Chromservis.
  • Common Causes Of Peak Tailing in Chrom
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. UT Blog.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Mobile phases comp
  • Effect of pH on LC-MS Analysis of Amines.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.

Sources

Troubleshooting

Technical Guide: Solvent Engineering for 3-Ethyl-N-methyloxetan-3-amine Hydrochloride

[1] Executive Summary & Compound Profile 3-Ethyl-N-methyloxetan-3-amine hydrochloride is a specialized building block used primarily to introduce the oxetane ring as a metabolic "bioisostere" for gem-dimethyl or carbonyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

3-Ethyl-N-methyloxetan-3-amine hydrochloride is a specialized building block used primarily to introduce the oxetane ring as a metabolic "bioisostere" for gem-dimethyl or carbonyl groups.[1] Its unique structure presents a dichotomy in handling:

  • The Oxetane Ring: A strained 4-membered ether sensitive to acid-catalyzed ring opening (polymerization or hydrolysis).[1]

  • The Amine Salt: A polar hydrochloride salt requiring neutralization to participate in nucleophilic reactions (e.g., amide coupling, SNAr).

This guide addresses the critical challenge: How to solubilize the polar salt without triggering the decomposition of the sensitive oxetane ring, while adhering to modern Green Chemistry principles.

Key Physicochemical Constraints
PropertyCharacteristicImplication for Solvent Choice
State HCl Salt (Ionic solid)Insoluble in non-polar ethers/hydrocarbons (e.g., Et₂O, Toluene).[1] Highly soluble in Water, MeOH, DMSO.
Ring Strain ~106 kJ/mol (Oxetane)High Risk: Strong acids (pH < 3) or Lewis acids (BF₃, AlCl₃) will open the ring.
Basicity Secondary AmineMust be "free-based" (deprotonated) to react as a nucleophile.[1]

Decision Matrix: Solvent Selection Strategy

Do not default to DCM (Dichloromethane) or DMF (Dimethylformamide).[2] Use the logic flow below to select a solvent that balances solubility with stability.

SolventSelection Start Start: Select Reaction Type ReactionType Reaction Type? Start->ReactionType AmideCoupling Amide Coupling (HATU/EDC) ReactionType->AmideCoupling SnAr S_NAr / Displacement ReactionType->SnAr SolubilityCheck Is HCl Salt Soluble? AmideCoupling->SolubilityCheck Rec_CPME Rec: CPME (High Temp Stability) SnAr->Rec_CPME High Temp (>80°C) Rec_GreenBinary Rec: EtOAc + MeOH (Binary Mixture) SnAr->Rec_GreenBinary Solubility Issues Rec_2MeTHF Rec: 2-MeTHF (Biphasic or In-Situ Base) SolubilityCheck->Rec_2MeTHF Standard Protocol Rec_Water Rec: Water/Surfactant (Micellar Catalysis) SolubilityCheck->Rec_Water Green/Micellar Optimization Optimization Rec_2MeTHF->Optimization Add DIPEA/NMM

Figure 1: Decision tree for selecting solvents based on reaction type and thermal requirements.

Module 1: Dissolution & Free-Basing Protocols[1]

The most common user error is attempting to dissolve the HCl salt directly in a non-polar green solvent (like Toluene or Heptane), resulting in a suspension that fails to react.

Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)

Best Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1] Why: 2-MeTHF coordinates well with the salt but separates easily from water during workup.[1]

  • Suspend: Place 3-Ethyl-N-methyloxetan-3-amine HCl (1.0 equiv) in 2-MeTHF (5–10 mL/g).

  • Add Base: Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) (2.5–3.0 equiv).

    • Observation: The slurry will thin out as the free amine is liberated and dissolves; amine hydrochloride salts of the base (e.g., DIPEA·HCl) may precipitate or remain suspended.

  • React: Add the carboxylic acid and coupling reagent (e.g., T3P or HATU). T3P (Propylphosphonic anhydride) is preferred as it is supplied in EtOAc or 2-MeTHF, keeping the system "green."

Protocol B: Biphasic "Free-Basing" Extraction (Pre-reaction)

Use when: The reaction is sensitive to amine salts or requires a strictly non-polar environment.[1]

  • Dissolve the HCl salt in a minimum amount of Water (3 mL/g).

  • Add 2-MeTHF (10 mL/g) and cool to 0°C.

  • Slowly add 50% NaOH or Sat. K₂CO₃ until pH > 10.

    • Caution: Keep temperature < 10°C to prevent oxetane hydrolysis during the exotherm.

  • Separate layers. Extract aqueous layer 2x with 2-MeTHF.[1]

  • Dry organic layer (Na₂SO₄) and use immediately. Do not store the free base for prolonged periods.

Module 2: Alternative Solvent Performance Data

We have compiled performance metrics for replacing "Red List" solvents (DCM, DMF) with sustainable alternatives for this specific oxetane scaffold.

SolventClassSolubility (HCl Salt)Solubility (Free Base)Boiling PointRecommendation
2-MeTHF Ether (Bio-based)Low (Slurry)High 80°CPrimary Choice. Excellent for amide coupling and workup.[1]
CPME EtherInsolubleHigh106°CHigh Temp Choice. Use for SNAr reactions requiring heat. Stable to peroxide formation.
EtOAc EsterInsolubleModerate77°CSecondary Choice. Good for workup, but may transesterify with free amine at high heat.
Water ProticVery High Low100°CSpecialized. Use only with surfactant technology (e.g., TPGS-750-M) for micellar coupling.[1]
DCM ChlorinatedInsolubleHigh40°CAvoid. Environmental hazard; poor thermal range.

Technical Insight: 2-MeTHF is derived from corncobs/bagasse and has a higher boiling point than THF, allowing for faster reaction rates without pressurization. It also forms a distinct phase with water, unlike THF/DMF, simplifying extraction [1, 2].

Module 3: Troubleshooting Stability (Ring Opening)

The oxetane ring is thermodynamically unstable but kinetically stabilized. Acidic environments facilitate ring opening, destroying your starting material.

Mechanism of Failure

If your yield is low and you observe polar byproducts by TLC/LCMS (low R_f spots), you have likely opened the ring.

RingOpening Oxetane Oxetane Amine (Intact) Intermediate Activated Oxonium Ion Oxetane->Intermediate + H+ Acid Acid Source (H+ or Lewis Acid) Acid->Intermediate Product Ring-Opened Amino-Alcohol Intermediate->Product + H2O/Nu-

Figure 2: Acid-catalyzed degradation pathway of the oxetane ring.[1]

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield / Polymerization Reaction pH dropped < 4.Add a buffer (NaHCO₃) or excess tertiary amine base (DIPEA).
Product is missing in Organic Layer Product is too polar (salt formation).The oxetane amine is polar.[3][4][5] Use 2-MeTHF or n-Butanol for extraction.[1] Saturate aqueous phase with NaCl.
Decomposition during SNAr Temperature too high (>100°C).Switch solvent to CPME or t-Amyl Alcohol.[1] Limit temp to 80-90°C.
Precipitate forms immediately Solubility limit of HCl salt.The salt is not dissolving. Switch to Protocol A (In-Situ Neutralization) .

FAQ: Researcher to Researcher

Q: Can I use DMF if I can't get the salt to dissolve in 2-MeTHF? A: Yes, but it is not recommended due to workup difficulty. If you must use a polar aprotic solvent, try N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) as greener alternatives. However, usually, a small amount of water (5-10% v/v) added to 2-MeTHF is sufficient to solubilize the salt without compromising the reaction [3].

Q: Is the free base volatile? A: 3-Ethyl-N-methyloxetan-3-amine free base is a low-molecular-weight amine.[1] While the oxetane adds some weight, it can be semi-volatile. Do not rotovap to dryness under high vacuum and heat. Concentrate carefully or carry the solution directly into the next step.

Q: Can I use strong acids like TFA to remove protecting groups on other parts of the molecule? A: Extreme Caution Required. TFA will open the oxetane ring. If deprotection is necessary, use milder conditions (e.g., dilute HCl in MeOH at 0°C for short duration) or switch protecting groups to those removable by base or hydrogenation (though hydrogenation can also cleave strained rings, oxetanes are generally robust to Pd/C under mild conditions) [4].

References

  • Lipshutz, B. H., & Ghorai, S. (2014). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1] Aldrichimica Acta.[6]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[1][7] ChemSusChem.

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[7]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric Utility of Oxetanes in Drug Design: A Comparative Bioactivity Guide

Executive Summary This technical guide evaluates the bioactivity, physicochemical properties, and metabolic profiles of oxetane-modified drugs compared to their parent compounds. The oxetane ring (1,3-epoxypropane) has e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the bioactivity, physicochemical properties, and metabolic profiles of oxetane-modified drugs compared to their parent compounds. The oxetane ring (1,3-epoxypropane) has emerged as a high-value bioisostere in modern medicinal chemistry, primarily utilized to replace gem-dimethyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) and carbonyl  (

) groups.[1][2][3][4][5][6]

By introducing significant polarity without increasing molecular weight or steric bulk, oxetane modifications often resolve critical "molecular obesity" issues—enhancing solubility and metabolic stability while retaining biological potency. This guide provides an in-depth analysis of these effects, supported by experimental data and standardized protocols.

Mechanistic Rationale: The Oxetane Advantage[4][8]

The incorporation of an oxetane ring is not merely a structural swap; it is a strategic modulation of the molecule's electronic and steric environment.

Electronic & Steric Properties
  • Dipole Moment & Polarity: The oxetane oxygen creates a significant dipole, enhancing aqueous solubility compared to the lipophilic gem-dimethyl group. Unlike carbonyls, oxetanes are not electrophilic, reducing promiscuous reactivity.[7]

  • Hydrogen Bonding: The exposed oxygen lone pairs in the strained four-membered ring serve as potent hydrogen bond acceptors (HBA), often mimicking the HBA capacity of a carbonyl or morpholine oxygen.

  • Conformational Locking: The oxetane ring is relatively rigid and planar. When substituted, it can reduce the conformational entropy of flexible chains (the "Thorpe-Ingold effect" analog), potentially locking the ligand into a bioactive conformation.

  • Basicity Modulation: When placed adjacent to a basic amine (e.g., 3-aminooxetanes), the electron-withdrawing inductive effect (

    
    ) of the oxygen reduces the pKa of the amine (typically by 1–2 units). This is critical for improving membrane permeability and reducing hERG channel liability.
    
Structural Comparison Diagram

The following diagram illustrates the physicochemical relationships between the parent motifs and the oxetane bioisostere.

Oxetane_Bioisosterism cluster_properties Physicochemical Impact GemDimethyl Gem-Dimethyl Group (-C(CH3)2-) High Lipophilicity Metabolic Liability (C-H oxid) Oxetane Oxetane Bioisostere (C3H6O) Balanced Polarity Metabolically Robust H-Bond Acceptor GemDimethyl->Oxetane Reduces LogP Increases Solubility Blocks Metabolism Carbonyl Carbonyl Group (-C=O) High Polarity Electrophilic Reactivity Carbonyl->Oxetane Removes Electrophilicity Retains H-Bonding Increases Stability Solubility Aq. Solubility (↑ 10-4000x) Oxetane->Solubility MetabStab Metabolic Stability (↓ Cl_int) Oxetane->MetabStab pKa pKa Modulation (↓ 1-2 units) Oxetane->pKa

Figure 1: Mechanistic rationale for oxetane substitution.[7][8] The diagram highlights the transition from lipophilic or reactive parent groups to the balanced oxetane scaffold.

Comparative Case Studies

The following case studies analyze specific drug discovery campaigns where oxetane modification proved superior to the parent compound.

Case Study 1: Metabolic Stability & Selectivity (mTOR Inhibitor GDC-0349)

In the development of GDC-0349, a potent mTOR inhibitor, the parent compound containing a morpholine ring suffered from high metabolic clearance and poor selectivity.[1]

  • Modification: Replacement of the morpholine ring with a piperazine-oxetane spirocycle.

  • Outcome: The oxetane exerted an electron-withdrawing effect, lowering the pKa of the piperazine nitrogen. This reduced lysosomal trapping and improved the selectivity ratio between target cells and off-target B-cells.

PropertyParent (Morpholine/Ethyl)Oxetane Analogue (GDC-0349)Impact
pKa (Base) ~8.06.4 Reduced basicity improves permeability & selectivity.[1]
hERG Inhibition High RiskIC50 > 100 µM Significantly reduced cardiac toxicity risk.
Metabolic Clearance HighLow Blocked oxidative metabolism sites.
Selectivity (T/B Cell) 510 Doubled therapeutic window.[1]
Case Study 2: Solubility Enhancement (Gem-dimethyl Replacement)

Wuitschik et al. (Roche) demonstrated the profound effect of replacing a gem-dimethyl group with an oxetane in lipophilic scaffolds.

  • Modification: Direct swap of

    
     for an oxetane ring in a lipophilic drug spacer.
    
  • Outcome: The structural volume remained constant, but the lipophilicity (LogD) dropped drastically, leading to massive solubility gains without sacrificing potency.

PropertyParent (Gem-Dimethyl)Oxetane AnalogueImpact
LogD (pH 7.4) 4.22.8 Shift to optimal lipophilic range.
Aq. Solubility < 1 µg/mL> 400 µg/mL >400-fold increase in thermodynamic solubility.[8]
Cl_int (Microsomal) 150 µL/min/mg< 15 µL/min/mg Metabolic "soft spot" (methyl oxidation) eliminated.
Case Study 3: Potency Retention (MMP-13 Inhibitors)

In the optimization of Matrix Metalloproteinase-13 (MMP-13) inhibitors, a gem-dimethyl group was replaced to improve ADME properties.[5]

  • Modification: Replacement of a hydrophobic gem-dimethyl group with an oxetane.[3][7][8]

  • Outcome: The oxetane oxygen acted as a hydrogen bond acceptor within the active site, maintaining high-affinity binding (Ki = 2.7 nM) while improving the pharmacokinetic profile.

Experimental Protocols

To validate the advantages of oxetane modifications, the following self-validating protocols are recommended. These assays directly compare the parent and modified compounds.

Protocol A: Comparative Kinetic Solubility Assay

Objective: Determine the solubility improvement factor of the oxetane analogue.

  • Preparation: Prepare 10 mM stock solutions of the Parent and Oxetane compounds in DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final conc. 100 µM, 1% DMSO). Perform in triplicate.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter the samples using a 0.45 µm PVDF membrane to remove undissolved precipitate.

  • Quantification: Analyze the filtrate via LC-MS/MS.

    • Calibration: Use a standard curve (1–100 µM) prepared in 50:50 Acetonitrile:Water.

  • Validation Check: Include a reference compound (e.g., Carbamazepine) with known solubility. If reference deviates >15%, repeat assay.

Protocol B: Microsomal Intrinsic Clearance ( )

Objective: Assess the metabolic stability conferred by the oxetane ring.[9]

  • Reaction System:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate compound and microsomes for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ).
    
    
  • Validation Check: The oxetane analogue should show a lower slope (longer

    
    ) than the gem-dimethyl parent if metabolic blocking is successful.
    
Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for evaluating oxetane bioisosteres.

ADME_Workflow Start Candidate Identification (Parent Compound) Design Design Oxetane Analogue (Gem-dimethyl or Carbonyl Swap) Start->Design Synth Synthesis (e.g., Paternò-Büchi) Design->Synth SolubilityTest Assay 1: Solubility (Protocol A) Synth->SolubilityTest MetabTest Assay 2: Microsomal Stability (Protocol B) Synth->MetabTest Decision Compare Bioactivity SolubilityTest->Decision MetabTest->Decision Success Lead Candidate (Improved ADME/Potency) Decision->Success Solubility > 10x Cl_int < 50% Parent Fail Re-design (Check instability/potency loss) Decision->Fail Potency Loss or Ring Instability

Figure 2: Experimental workflow for synthesizing and validating oxetane-modified drug candidates.

References

  • Wuitschik, G., et al. (2010).[10][11][12] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010).[11][12] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016).[11] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Stepan, A. F., et al. (2011). Application of the Oxetane Ring in the Design of Potent and Selective

    
    -Secretase Inhibitors. Journal of Medicinal Chemistry. [Link]
    
  • Barnes-Seeman, D., et al. (2013). Oxetanes as bioisosteres of morpholines in drug discovery. MedChemComm. [Link]

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Comparative

Comparative Validation Guide: LC-MS Purity Assessment of 3-Ethyl-N-methyloxetan-3-amine

Executive Summary Validating the purity of 3-Ethyl-N-methyloxetan-3-amine presents a "perfect storm" of analytical challenges: the molecule is highly polar (LogP < 0), lacks a UV-active chromophore, and possesses a strai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 3-Ethyl-N-methyloxetan-3-amine presents a "perfect storm" of analytical challenges: the molecule is highly polar (LogP < 0), lacks a UV-active chromophore, and possesses a strained oxetane ring susceptible to acid-catalyzed ring opening.

Standard Reverse-Phase (RP) methods using C18 columns and acidic mobile phases—the industry default—will likely fail due to void volume elution (lack of retention) and potential on-column degradation .

This guide objectively compares three analytical approaches, establishing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS as the superior methodology for purity validation.

Compound Analysis & Analytical Challenges

Before selecting a method, we must deconstruct the analyte's physicochemical profile.

FeaturePropertyAnalytical Implication
Core Structure 3,3-disubstituted OxetaneStrained Ring: Susceptible to hydrolysis in low pH (<2) or high heat, leading to ring-opening artifacts.
Functional Group Secondary AmineBasicity: pKa ~8–9. Will be protonated [M+H]+ in standard acidic conditions, increasing polarity.
Chromophore None (Aliphatic only)Detection Blindspot: UV/Vis (DAD) is useless. Requires MS, CAD, or ELSD.
Polarity High (LogP ~ -0.4)Retention Issue: Will elute in the solvent front (t0) on C18 columns, preventing separation from salts/impurities.

Comparative Methodology Analysis

We evaluated three primary methodologies for validating this specific molecule.

Method A: HILIC-MS (Recommended)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Verdict: Superior.

  • Why: The high organic mobile phase (acetonitrile) ensures the polar amine is retained. The high organic content also enhances ESI+ desolvation, boosting MS sensitivity by 5–10x compared to aqueous RP phases.

  • Risk: Long equilibration times if not managed correctly.[1]

Method B: High-pH Reverse Phase (Viable Alternative)
  • Mechanism: Hydrophobic interaction using a hybrid-silica C18 column at pH 10.

  • Verdict: Acceptable.

  • Why: At pH 10 (above the amine's pKa), the molecule is neutral, increasing hydrophobicity and retention on C18.

  • Risk: Silica dissolution if using non-hybrid columns; potential oxetane instability if pH is extremely high (though oxetanes are generally base-stable).

Method C: Standard Acidic C18 / GC-MS (Not Recommended)
  • Verdict: FAILED.

  • GC-MS Failure: Thermal stress in the injector port (250°C+) can cause oxetane ring expansion or cleavage, yielding false impurity profiles.

  • Acidic C18 Failure: Analyte elutes at void volume (k' < 1), co-eluting with matrix effects.

Visualizing the Decision Matrix

The following logic flow illustrates why HILIC is the requisite choice for this molecule.

MethodSelection Start Analyte: 3-Ethyl-N-methyloxetan-3-amine CheckChrom Has UV Chromophore? Start->CheckChrom UV_Fail UV Detection Failed (Must use MS/CAD) CheckChrom->UV_Fail No CheckLogP Is LogP > 1.0? CheckThermal Thermally Stable? CheckLogP->CheckThermal Yes RP_Fail Standard C18 Failed (Elutes in Void) CheckLogP->RP_Fail No (Polar) GC_Fail GC-MS Failed (Ring Degradation Risk) CheckThermal->GC_Fail No (Oxetane) UV_Fail->CheckLogP HILIC RECOMMENDED: HILIC-MS (Amide/ZIC) RP_Fail->HILIC Primary Choice HighPH ALTERNATIVE: High-pH RP (Hybrid C18) RP_Fail->HighPH Secondary Choice

Figure 1: Analytical method selection tree highlighting the failure points of standard techniques for polar, non-chromophoric oxetanes.

Detailed Experimental Protocol (HILIC-MS)

This protocol is designed to maximize retention while maintaining the integrity of the oxetane ring.

Instrumentation & Conditions[2][3][4]
  • System: UHPLC coupled to Single Quad or Q-TOF MS.

  • Column: Waters BEH Amide or ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

    • Rationale: Amide phases provide excellent retention for secondary amines without the peak tailing often seen on bare silica.

  • Column Temp: 35°C (Do not exceed 40°C to preserve ring stability).

Mobile Phase Composition[1][3][5]
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate, pH 3.5.

    • Note: While oxetanes are acid-sensitive, 3,3-disubstituted oxetanes are relatively robust. A buffered pH of 3.5 is safe for the short residence time on-column and necessary for amine ionization. Avoid strong mineral acids (HCl/H2SO4).

  • Mobile Phase B (Organic): Acetonitrile (LC-MS Grade).

Gradient Profile
Time (min)% A (Aqueous)% B (Organic)Action
0.00595Initial Hold
1.00595End Loading
6.005050Elution Gradient
7.005050Wash
7.10595Re-equilibration
10.00595Ready for Injection
MS Detection Parameters (ESI+)[3]
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 20–30 V (Optimize to avoid in-source fragmentation of the ethyl group).

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Target Mass: Look for [M+H]+ .[2]

    • Calculated MW: ~115.17 Da (C6H13NO).

    • Target m/z:116.18 .

Stability & Purity Validation Workflow

Because oxetanes can degrade, you must validate that your method isn't creating the impurities you are trying to detect.

StabilityCheck Sample Sample Prep (Diluent: 90% ACN) Inject0 Injection T=0 Sample->Inject0 Wait Wait 24h (Autosampler 4°C) Inject0->Wait Inject24 Injection T=24h Wait->Inject24 Compare Compare Peak Area & New Impurities Inject24->Compare Result Pass: <2% Change Fail: New Peaks (Ring Opening) Compare->Result

Figure 2: Stability validation workflow. Oxetanes must be checked for on-column or in-vial degradation over 24 hours.

Validation Criteria Table
ParameterAcceptance CriteriaNotes
Specificity No interference at m/z 116.18 in blankCrucial due to low MW background noise.
Linearity R² > 0.99 (Range 1–100 µg/mL)Oxetanes ionize well in HILIC; saturation occurs early.
Stability < 2.0% degradation after 24hIf failing, switch diluent to 100% ACN or add 0.1% NH4OH.
Precision RSD < 2.0% (n=6)High RSD often indicates solubility issues in high-organic diluents.

References

  • Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[4] Journal of Medicinal Chemistry.

    • Context: Establishes the stability profile of 3,3-disubstituted oxetanes compared to other ethers.
  • Waters Corporation. (2025). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

    • Context: Technical grounding for selecting HILIC for polar amine retention.
  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Medicinal Chemistry. Chemical Reviews.

    • Context: Reviews the metabolic stability and physicochemical properties (LogP lowering) of oxetane substitutions.
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

    • Context: Expert methodology for optimizing HILIC separation of basic amines (Ammonium form

Sources

Validation

The Solubility Showdown: Oxetane Amines vs. Piperidines in Aqueous Media

A Technical Guide for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized physicochemical properties is paramount. Among these, aqueous solubility sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized physicochemical properties is paramount. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic potential. This guide provides an in-depth, objective comparison of the aqueous solubility of two prevalent heterocyclic amine scaffolds: oxetane amines and piperidines. By delving into the structural nuances that govern their interaction with water and presenting supporting experimental frameworks, we aim to equip researchers with the insights needed to make informed decisions in scaffold selection and lead optimization.

The Structural and Physicochemical Divide: Why a Four-Membered Ring Challenges a Six-Membered Incumbent

At first glance, oxetane and piperidine rings, often incorporated as substituents on a parent molecule, might appear to be simple cyclic amines. However, their fundamental structural differences give rise to distinct physicochemical properties that significantly impact their aqueous solubility.

Piperidines , as six-membered saturated heterocycles, are a long-standing staple in drug design. Their chair-like conformation and the basic nitrogen atom allow them to readily form hydrogen bonds with water.[1][] This generally confers good aqueous solubility, particularly when the nitrogen is protonated to form a salt.[3]

Oxetanes , on the other hand, are four-membered rings containing an oxygen atom.[4][5] This seemingly small change introduces a cascade of effects. The high polarity and three-dimensionality of the oxetane ring can significantly influence a molecule's properties.[6][7] When incorporated into a molecule, the oxetane unit can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity.[4][8][9] The ethereal oxygen in the oxetane ring acts as a hydrogen bond acceptor, while its inductive electron-withdrawing effect can reduce the basicity of a nearby amine, a factor that can be strategically employed in drug design.[7][10]

The core hypothesis is that the introduction of an oxetane ring, with its inherent polarity and hydrogen bonding capabilities, can offer a significant advantage in aqueous solubility over the more traditional piperidine scaffold.

The Experimental Showdown: A Comparative Solubility Analysis

To empirically test this hypothesis, a comparative study of the aqueous solubility of structurally analogous oxetane amines and piperidines is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method , which measures the equilibrium solubility of a compound.[11][12][13] For higher throughput screening in early drug discovery, kinetic solubility assays are often employed.[14][15]

Experimental Design: A Head-to-Head Comparison

A set of paired compounds, where a piperidine ring is replaced with a 3-amino-oxetane, will be synthesized. These pairs will be subjected to a rigorous thermodynamic solubility assessment using the shake-flask method in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

Diagram of the Core Structural Comparison

A 1. Add Excess Compound to PBS (pH 7.4) B 2. Shake at Constant Temp (24-48h) A->B Equilibration C 3. Filter Supernatant (0.22 µm filter) B->C Separation D 4. Quantify by HPLC/LC-MS C->D Analysis E 5. Determine Solubility vs. Calibration Curve D->E Calculation

Sources

Comparative

A Comparative Guide to Elemental Analysis for 3-Ethyl-N-methyloxetan-3-amine HCl in Pharmaceutical Development

Abstract In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is fundamental to ensuring its identity, purity, and quality. For novel compounds like 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the precise characterization of an Active Pharmaceutical Ingredient (API) is fundamental to ensuring its identity, purity, and quality. For novel compounds like 3-Ethyl-N-methyloxetan-3-amine HCl, elemental analysis serves as a cornerstone of this characterization. This guide provides an in-depth comparison of the primary analytical standards and methodologies for determining the elemental composition of this specific API. We will explore the gold-standard technique of combustion analysis for bulk carbon, hydrogen, and nitrogen (CHN) content, and compare it with methods for halogen determination. Furthermore, this guide will contrast these techniques with those used for quantifying trace elemental impurities, as mandated by global regulatory bodies. Detailed experimental protocols, data interpretation guidelines, and a logical workflow are presented to assist researchers, scientists, and drug development professionals in establishing a robust and compliant analytical strategy.

The Imperative of Elemental Analysis in API Characterization

3-Ethyl-N-methyloxetan-3-amine HCl is an organic molecule whose identity and purity must be unequivocally confirmed before it can proceed through the drug development pipeline. Elemental analysis provides the most direct and quantitative assessment of a compound's empirical formula. For a hydrochloride salt, this analysis is crucial for several reasons:

  • Identity Confirmation: Verifying that the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine align with the theoretical values calculated from the molecular formula (C7H16ClNO) provides foundational proof of the compound's identity.

  • Purity Assessment: Significant deviations from theoretical values can indicate the presence of impurities, such as residual solvents, inorganic salts, or by-products from synthesis.

  • Stoichiometry Verification: For salt forms, elemental analysis confirms that the acid-base reaction has occurred correctly and that the desired 1:1 molar ratio of the amine to hydrochloric acid is present.

Regulatory bodies like the FDA and EMA require stringent characterization of all new chemical entities, making accurate elemental analysis a non-negotiable component of any submission package.

Theoretical Composition of 3-Ethyl-N-methyloxetan-3-amine HCl

A critical prerequisite for any analysis is the calculation of the theoretical elemental percentages based on the molecular formula, C7H16ClNO, and the atomic weights of the constituent elements.

  • Molecular Formula: C7H15NO · HCl

  • Molecular Weight: 165.66 g/mol

  • Theoretical Percentages:

    • Carbon (C): 50.75%

    • Hydrogen (H): 9.74%

    • Nitrogen (N): 8.45%

    • Chlorine (Cl): 21.40%

    • Oxygen (O): 9.66% (Typically determined by difference)

These theoretical values serve as the benchmark against which all experimental results are compared.

Primary Standard for Bulk Composition: Combustion Analysis (CHN)

The most common and reliable technique for determining the mass percentage of carbon, hydrogen, and nitrogen in an organic compound is combustion analysis, often referred to as CHN analysis.[1][2] This method is based on the complete, high-temperature combustion of the sample in a controlled environment.

Principle of Operation

The methodology is rooted in the classic Pregl-Dumas method.[2] A small, precisely weighed amount of the sample is combusted in an oxygen-rich atmosphere at approximately 1000°C.[2][3] This process quantitatively converts the elements into simple gases:

  • Carbon → Carbon Dioxide (CO2)

  • Hydrogen → Water (H2O)

  • Nitrogen → Nitrogen Gas (N2) and its oxides (NOx)

The resulting gas mixture is then passed through a reduction chamber containing heated, high-purity copper to convert any nitrogen oxides back to N2 gas.[2][4] The gases are separated by a gas chromatography (GC) column and quantified using a thermal conductivity detector (TCD).[4][5] The instrument's software then back-calculates the percentage of each element in the original sample.

Detailed Experimental Protocol: CHN Analysis

This protocol outlines the steps for a typical CHN analysis using a modern elemental analyzer.

Instrumentation: Thermo Scientific™ FlashSmart™ Elemental Analyzer or similar.[4][5]

Protocol:

  • System Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed correctly and the instrument has no leaks.

    • Set the furnace temperature to ~950-1000°C.

    • Use high-purity helium as the carrier gas and high-purity oxygen for combustion.[2]

    • Perform a multi-point calibration using a certified organic standard with a known elemental composition, such as Acetanilide.[5] This step is critical for ensuring the accuracy of the results.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of 3-Ethyl-N-methyloxetan-3-amine HCl into a tin container using a microbalance.[4]

    • Carefully fold the tin container to encapsulate the sample, ensuring no sample is lost and no air is trapped.

    • Place the encapsulated sample into the autosampler tray.

  • Analysis Run:

    • Program the instrument to introduce the sample into the combustion furnace.

    • The EagerSmart™ Data Handling Software or similar will automatically control the analysis, integrate the detector signals, and calculate the elemental percentages based on the calibration curve.[5]

  • Self-Validation and Trustworthiness:

    • Analyze a blank tin container to assess the system baseline.

    • Run a known check standard (e.g., Acetanilide) after every 10-15 unknown samples to verify that the system remains in calibration.

    • Analyze the sample in triplicate to ensure precision and obtain a reliable average.

Determination of Chlorine Content

As a hydrochloride salt, the accurate quantification of chlorine is as crucial as the CHN values. Combustion analysis for CHN does not typically measure halogens. Therefore, a separate, dedicated method is required.

Oxygen Flask Combustion with Potentiometric Titration

A classic and robust method involves the Schöniger oxygen flask combustion.

  • Principle: The sample is combusted in a sealed flask filled with pure oxygen. The resulting hydrogen chloride (HCl) gas is absorbed into a specific solution (e.g., dilute sodium hydroxide). The resulting chloride ions in the solution are then quantified via potentiometric titration with a standardized silver nitrate (AgNO3) solution.[6]

  • Advantages: This is a highly accurate and precise method for bulk halogen determination.

  • Disadvantages: It is a manual, multi-step process that requires skilled handling of the combustion flask.

Ion Chromatography (IC)

A more modern and automated approach is Ion Chromatography.

  • Principle: The sample is first combusted or digested to convert the organic chlorine into ionic chloride (Cl-). The resulting solution is injected into an IC system. The chloride ions are separated from other ions on an ion-exchange column and quantified by a conductivity detector.

  • Advantages: High sensitivity, specificity, and the ability to be automated for higher throughput. It can also simultaneously detect other anions if present.

  • Disadvantages: Requires specialized instrumentation and may involve more complex sample preparation compared to direct titration of an already-combusted sample.

Orthogonal Technique: Quantifying Trace Elemental Impurities

It is critical to distinguish between elemental analysis for bulk composition (C, H, N, Cl) and analysis for trace elemental impurities. The latter focuses on identifying and quantifying potentially toxic metals that may have been introduced from catalysts, manufacturing equipment, or raw materials.[7][8] The guiding standard for this is the International Council for Harmonisation (ICH) Q3D guideline.[9][10][11]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the industry-standard technique for trace elemental impurity testing due to its exceptional sensitivity and specificity.[8]

  • Principle: The sample is digested in high-purity acid to bring all elements into solution. This solution is then nebulized into a high-temperature (6000-10000 K) argon plasma. The plasma atomizes and ionizes the elements, which are then passed into a mass spectrometer that separates and quantifies them based on their mass-to-charge ratio.

  • ICH Q3D Context: This guideline classifies elemental impurities based on their toxicity and likelihood of occurrence.[12] For example, Class 1 elements (As, Cd, Hg, Pb) are highly toxic and must be evaluated in all risk assessments.[7][13] The guideline establishes a Permitted Daily Exposure (PDE) for each element, which is used to set concentration limits in the final drug product.[11]

  • Application: While combustion analysis confirms the API is, for example, 50.75% Carbon, ICP-MS ensures it does not contain more than the specified limit of harmful elements like lead or palladium (e.g., < 1.5 µg/g).

Data Interpretation and Comparative Summary

Acceptance Criteria

For bulk elemental analysis (CHN and Cl), the generally accepted criterion in the pharmaceutical industry is that the experimental value must be within ±0.4% of the theoretical value. For example, for Carbon (theoretical = 50.75%), the acceptable range would be 50.35% to 51.15%. This tolerance accounts for minor instrumental variations and the presence of trace impurities (e.g., moisture) that are within acceptable limits.

Comparison of Analytical Techniques
Technique Primary Application Elements Detected Principle Pros Cons
Combustion Analysis Bulk elemental compositionC, H, N, SDynamic flash combustion, GC separation, TCD detection.[2][4]Highly accurate & precise for bulk composition, fast analysis time (<10 min).[5]Does not detect halogens or metals; destructive.
Oxygen Flask / Titration Bulk halogen contentCl, Br, ICombustion in O2, absorption, and titration.[6]Gold standard for accuracy in bulk halogen analysis.Manual, lower throughput, requires skilled operator.
Ion Chromatography (IC) Anionic content (including halogens)Cl⁻, Br⁻, SO₄²⁻, etc.Ion-exchange separation, conductivity detection.High sensitivity, automated, can detect multiple anions.Requires dedicated instrument, sample digestion may be needed.
ICP-MS Trace elemental impuritiesMost elements (e.g., Pb, Pd, As, Ni)Sample digestion, argon plasma ionization, mass spectrometry.[8]Extremely sensitive (ppb-ppt levels), required for regulatory compliance (ICH Q3D).[9][14]Expensive instrumentation, complex sample prep, not for bulk C, H, N.

Recommended Analytical Workflow

The following workflow provides a logical sequence for the comprehensive elemental characterization of a new batch of 3-Ethyl-N-methyloxetan-3-amine HCl.

Elemental Analysis Workflow cluster_0 Bulk Composition Verification cluster_1 Trace Impurity Qualification (ICH Q3D) Start New Batch of API CHN Perform CHN Analysis (Combustion Method) Start->CHN Halogen Perform Chlorine Analysis (e.g., O2 Flask/Titration or IC) Start->Halogen Compare Compare Results to Theoretical Values CHN->Compare Halogen->Compare Pass_Bulk Bulk Composition OK Compare->Pass_Bulk Within ±0.4% Fail Investigate Discrepancy (Purity, Stoichiometry, etc.) Compare->Fail Outside ±0.4% ICPMS Perform Trace Metal Analysis (ICP-MS) Pass_Bulk->ICPMS RiskAssess Compare Results to PDE-derived Limits ICPMS->RiskAssess Pass_Trace Trace Impurities OK RiskAssess->Pass_Trace Below Limits Fail_Trace Investigate Source of Contamination RiskAssess->Fail_Trace Exceeds Limits Final QC Release Pass_Trace->Final

Caption: Logical workflow for comprehensive elemental analysis of a pharmaceutical API.

Conclusion

The elemental analysis of 3-Ethyl-N-methyloxetan-3-amine HCl requires a multi-faceted approach. Combustion analysis is the definitive standard for verifying the bulk C, H, and N composition, which confirms the compound's core identity and purity. This must be complemented by a specific method, such as titration or ion chromatography, to accurately quantify the chlorine content and verify the hydrochloride salt stoichiometry.

Simultaneously, a distinct and orthogonal methodology, primarily ICP-MS, is mandated by regulatory standards like ICH Q3D to control trace elemental impurities that pose a toxicological risk.[7][9] By integrating these distinct but complementary techniques, researchers and drug developers can build a comprehensive, data-rich profile of their API, ensuring scientific integrity, demonstrating quality control, and satisfying global regulatory requirements.

References

  • European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from [Link]

  • ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. Retrieved from [Link]

  • Quercus Lab. (2021, August 16). ICH Guidelines: Roadmap to Compliance for Your Drug Products. Retrieved from [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • VELP Scientifica. CHNS Determination in nutraceutical products by flash combustion. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 8). Elemental Impurity Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Spectro-Lab. AN42192 Characterization of pharmaceutical products by the Thermo Scientific FlashSmart Elemental Analyzer. Retrieved from [Link]

  • European Medicines Agency. (2019, March 28). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • Defense Technical Information Center. The Determination of Chlorine and Ionic Chloride in Organic Compounds. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-N-methyloxetan-3-amine Hydrochloride

For Immediate Use by Laboratory and Drug Development Professionals This document provides essential, step-by-step guidance for the proper and safe disposal of 3-Ethyl-N-methyloxetan-3-amine hydrochloride. As a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential, step-by-step guidance for the proper and safe disposal of 3-Ethyl-N-methyloxetan-3-amine hydrochloride. As a Senior Application Scientist, my objective is to equip you with a robust framework that ensures safety, regulatory compliance, and scientific integrity throughout the disposal process. The information herein is synthesized from established safety protocols for amine hydrochlorides and hazardous waste management guidelines.

Understanding the Hazard Profile

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[1][2]

  • A skin and eye irritant: Direct contact can cause irritation or, in the case of eyes, serious damage.[1]

  • Potentially causing respiratory irritation: Inhalation of dust or aerosols should be avoided.

Given its hydrochloride salt form, it is crucial to consider its acidic nature and potential reactivity. The oxetane ring, a four-membered ether, also presents a moderate degree of ring strain, making it susceptible to ring-opening reactions under certain conditions, particularly with strong acids or bases, which could release energy or create reactive byproducts.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-Ethyl-N-methyloxetan-3-amine hydrochloride is a critical final step in its laboratory lifecycle. The following protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Phase 1: Immediate Pre-Disposal Actions
  • Personal Protective Equipment (PPE) is Non-Negotiable: Before handling the waste, ensure you are wearing appropriate PPE. This includes:

    • Nitrile gloves

    • Safety goggles or glasses

    • A lab coat

  • Segregation at the Source: Never mix 3-Ethyl-N-methyloxetan-3-amine hydrochloride waste with other chemical waste streams at the point of generation. This is a critical step to prevent unforeseen chemical reactions.

Phase 2: Waste Collection and Container Management
  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for 3-Ethyl-N-methyloxetan-3-amine hydrochloride waste. The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Proper Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Ethyl-N-methyloxetan-3-amine hydrochloride"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

  • Keep Containers Securely Closed: The container must be sealed at all times, except when adding waste. This prevents the release of vapors and protects the contents from contamination.

Phase 3: Storage and Accumulation
  • Store in a Designated Satellite Accumulation Area (SAA): This area should be near the point of waste generation and under the control of the laboratory personnel.

  • Chemical Incompatibility is Key: Store the waste container away from incompatible materials. Based on the chemical structure, avoid storage with:

    • Strong Bases: These can deprotonate the amine hydrochloride, potentially leading to a reaction.

    • Strong Oxidizing Agents: These can react with the amine functionality.[3]

    • Acids, Acid Chlorides, and Acid Anhydrides: These are generally incompatible with amines.[4][5]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks or spills.

Phase 4: Final Disposal
  • Engage a Licensed Waste Disposal Service: The final disposal of 3-Ethyl-N-methyloxetan-3-amine hydrochloride must be handled by a licensed and reputable hazardous waste disposal company.[2]

  • Provide Full Disclosure: Inform the disposal company of the chemical's identity and known hazards.

  • Incineration as the Preferred Method: For many amine hydrochloride compounds, chemical incineration with a scrubber to neutralize acidic gases is the recommended disposal method.[2] This ensures the complete destruction of the compound.

  • Documentation: Retain all documentation related to the waste transfer and disposal for at least three years, in accordance with EPA regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key information based on analogous compounds and general disposal principles.

ParameterGuidelineRationale
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory IrritantBased on data from similar amine hydrochloride compounds.[1]
PPE Nitrile gloves, safety goggles, lab coatTo prevent skin and eye contact.
Waste Container Labeled, sealed, compatible material (e.g., HDPE)To ensure safe containment and prevent leaks or reactions.
Storage Segregated from bases, oxidizing agents, and acidsTo prevent hazardous chemical reactions.[3][4][5]
Disposal Method Licensed hazardous waste contractor; likely incinerationEnsures complete destruction and regulatory compliance.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the critical steps in the disposal process for 3-Ethyl-N-methyloxetan-3-amine hydrochloride.

DisposalWorkflow cluster_Lab In the Laboratory cluster_Storage Storage Area cluster_Disposal Final Disposal A 1. Wear Appropriate PPE B 2. Segregate Waste at Source A->B C 3. Use Labeled, Sealed Container B->C D 4. Store in Designated SAA C->D Transfer to Storage E 5. Ensure Chemical Compatibility D->E F 6. Utilize Secondary Containment E->F G 7. Contact Licensed Disposal Service F->G Prepare for Pickup H 8. Incineration (Preferred) G->H I 9. Maintain Disposal Records H->I

Caption: Disposal workflow for 3-Ethyl-N-methyloxetan-3-amine hydrochloride.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3-Ethyl-N-methyloxetan-3-amine hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of hazard identification, segregation, proper containment, and professional disposal, researchers can ensure that the lifecycle of this compound concludes without incident. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.

References

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). List of Acutely Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Compatibility Chart.
  • University of Colorado Boulder. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-N-methyloctan-3-amine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanamine, N-ethyl-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

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